4-(2-bromoethyl)-1H-Pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBYTUYNMSBOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308688 | |
| Record name | 4-(2-Bromoethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142953-56-7 | |
| Record name | 4-(2-Bromoethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142953-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Substituted Pyrazole Ethyl Bromide Building Blocks
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a wide range of biological interactions.[3][4] Pyrazole derivatives are found in numerous clinically approved drugs, demonstrating activities as anti-inflammatory agents (Celecoxib), anticancer therapies (Crizotinib), and treatments for erectile dysfunction (Sildenafil).[2][5][6] The power of the pyrazole core lies in its ability to be strategically functionalized at multiple positions, allowing for the precise tuning of steric, electronic, and pharmacokinetic properties.
Among the vast arsenal of pyrazole-based intermediates, 4-substituted pyrazole ethyl bromide building blocks represent a particularly valuable class. These reagents provide a direct and efficient route to introduce a flexible two-carbon linker, terminating in a reactive bromide. This strategically positioned electrophilic handle is primed for reaction with a diverse array of nucleophiles, enabling the rapid construction of complex molecular architectures and the exploration of vast chemical space in drug discovery programs.[7]
This guide provides an in-depth technical overview of the synthesis, reactivity, and application of these critical building blocks, grounded in established chemical principles and field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: Core Synthetic Strategies
The efficient synthesis of 4-substituted pyrazole ethyl bromide building blocks hinges on a logical, multi-step approach. The primary strategy involves two key phases: first, the construction of a suitably substituted pyrazole core, and second, the regioselective installation of the N-(2-bromoethyl) sidechain.
Formation of the 4-Substituted Pyrazole Core
The initial challenge is the synthesis of a pyrazole ring bearing a desired substituent at the C4 position. Two prevalent and robust methodologies for achieving this are the Vilsmeier-Haack reaction and palladium-catalyzed cross-coupling reactions.
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems, such as pyrazoles.[8][9] The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10][11] This electrophilic aromatic substitution occurs preferentially at the C4 position of the pyrazole ring.[10]
The resulting 4-formylpyrazole is a versatile intermediate. The aldehyde functionality can be used as a synthetic handle for a wide range of transformations, including reductive aminations, Wittig reactions, and oxidations, to install the desired C4-substituent before proceeding to N-alkylation.
For the direct installation of aryl, heteroaryl, or vinyl groups at the C4 position, palladium-catalyzed cross-coupling reactions are the industry standard.[12] The Suzuki-Miyaura coupling, which pairs a halide (typically 4-bromopyrazole) with a boronic acid or ester, is particularly effective.[13][14][15]
Starting with a commercially available or synthesized 4-bromopyrazole, a wide variety of substituents can be introduced with high efficiency and functional group tolerance.[16][17] This approach offers a modular and highly convergent route to diverse 4-substituted pyrazoles.
N-Alkylation with 1,2-Dibromoethane
Once the 4-substituted pyrazole is in hand, the final step is the introduction of the 2-bromoethyl sidechain. The most direct method is the N-alkylation using an excess of 1,2-dibromoethane.
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole N-H. The choice of base can influence reaction rates and yields; Cs₂CO₃ is often more effective due to its higher solubility and the "caesium effect," but K₂CO₃ is a more cost-effective option for large-scale synthesis.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile (MeCN) is ideal for this Sₙ2 reaction, as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the pyrazolate anion.
-
Excess Reagent: Using a significant excess of 1,2-dibromoethane is crucial. This maximizes the probability that the pyrazolate anion reacts with a molecule of 1,2-dibromoethane rather than with the already-formed product, which would lead to the undesired bis-pyrazolyl ethane dimer.
Detailed Experimental Protocol: Synthesis of 1-(2-Bromoethyl)-4-iodo-1H-pyrazole
This protocol provides a representative, field-tested procedure for the synthesis of a key building block.
Step 1: Synthesis of 4-Iodo-1H-pyrazole
-
To a stirred solution of 1H-pyrazole (10.0 g, 147 mmol) in chloroform (150 mL), add N-iodosuccinimide (NIS) (33.1 g, 147 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford 4-iodo-1H-pyrazole as a white solid.
Step 2: N-Alkylation
-
To a solution of 4-iodo-1H-pyrazole (5.0 g, 25.8 mmol) in anhydrous acetonitrile (100 mL), add potassium carbonate (7.1 g, 51.6 mmol) and 1,2-dibromoethane (11.2 mL, 129 mmol).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 12 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography (Silica gel, EtOAc/Hexanes gradient) to yield 1-(2-bromoethyl)-4-iodo-1H-pyrazole.
Chapter 2: Reactivity and Applications in Medicinal Chemistry
The synthetic utility of 4-substituted pyrazole ethyl bromides stems from the predictable reactivity of the terminal bromide. It serves as a potent electrophile for Sₙ2 reactions with a wide range of nucleophiles.
Key Transformations: Nucleophilic Substitution
The primary application of these building blocks is in constructing larger molecules through nucleophilic substitution. The choice of nucleophile directly dictates the resulting molecular scaffold.
| Nucleophile Class | Reagent Example | Resulting Linkage | Application Area |
| Amines | Primary/Secondary Amines, Anilines | C-N (Amine) | GPCR modulators, Kinase inhibitors |
| Thiols | Thiophenols, Mercaptans | C-S (Thioether) | Enzyme inhibitors, Covalent modifiers |
| Alcohols/Phenols | Phenols, Aliphatic Alcohols | C-O (Ether) | Bioisosteric replacement, Scaffold hopping |
| Carboxylates | Sodium Benzoate | C-O (Ester) | Prodrug strategies |
Expert Insight: The reactivity of the Sₙ2 reaction is generally robust. Steric hindrance near the nucleophilic atom can slow the reaction, occasionally requiring higher temperatures or stronger bases. The electronic nature of the C4-substituent on the pyrazole ring has a minimal inductive effect on the reactivity of the distant ethyl bromide moiety.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core linked via a flexible chain to a recognition motif that binds in the active site. 4-Substituted pyrazole ethyl bromides are ideal starting points for synthesizing such compounds.
Consider the synthesis of a hypothetical JAK inhibitor. The core scaffold requires a 4-cyanophenylpyrazole linked to a primary amine.
This synthetic step—the coupling of the building block with an amine—is often a pivotal, final-stage reaction in a drug discovery campaign. The reliability and predictability of this transformation are paramount. The 4-substituent (in this case, 4-cyanophenyl) is chosen for its specific interactions with the target protein, while the pyrazole and the linker provide the necessary geometry and physicochemical properties for cell permeability and bioavailability.
Conclusion
4-Substituted pyrazole ethyl bromide building blocks are not merely chemical intermediates; they are strategic tools that empower medicinal chemists. Their synthesis is logical and scalable, relying on robust, well-understood reactions like Vilsmeier-Haack formylation, Suzuki coupling, and N-alkylation. The true value of these reagents lies in their predictable reactivity, providing a reliable gateway for introducing a flexible linker and coupling to a vast array of nucleophilic partners. This modularity is essential for the rapid iteration and optimization required in modern drug discovery, making these building blocks indispensable in the quest for novel therapeutics.[18]
References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]
-
substituted pyrazoles with potential antitumor activity. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. Available at: [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. ACS Publications. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. MDPI. Available at: [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
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Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
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- 18. mdpi.com [mdpi.com]
4-(2-Bromoethyl)pyrazole: A Medicinal Chemistry Scaffold Guide
This guide details the chemical architecture, synthesis, and medicinal utility of 4-(2-bromoethyl)pyrazole , specifically focusing on the commercially relevant 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS 83467-28-1) scaffold.
Executive Summary
4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole is a bifunctional heterocyclic building block used extensively in drug discovery. It serves as a critical "connector" scaffold, offering two distinct and orthogonal reactivity profiles: the nucleophilic nitrogen of the pyrazole ring and the electrophilic carbon of the bromoethyl side chain.
-
Primary Utility: Linker synthesis for PROTACs (Proteolysis Targeting Chimeras), fragment-based drug discovery (FBDD), and multivalent ligand design.
-
CAS Number: 83467-28-1 (for the 3,5-dimethyl analog).
-
Core Reactivity: Nucleophilic aromatic substitution (pyrazole N) and Nucleophilic aliphatic substitution (alkyl bromide).
Chemical Architecture & Reactivity Profile
The scaffold's utility stems from its ability to bridge two distinct chemical domains. The pyrazole ring acts as a stable, polar, hydrogen-bond donor/acceptor motif, while the bromoethyl arm acts as a "warhead" for covalent attachment or chain extension.
Orthogonal Reactivity Zones
-
Zone A (Pyrazole Nitrogen): An amphoteric center. The NH is acidic (pKa ~14) and can be deprotonated to form a potent nucleophile for alkylation or arylation.
-
Zone B (Bromoethyl Tail): A primary alkyl halide. It is a soft electrophile susceptible to SN2 attack by amines, thiols, or alkoxides.
Figure 1: Orthogonal reactivity zones allowing the scaffold to function as a bifunctional linker.
Synthetic Accessibility
While commercially available, the de novo synthesis of this scaffold illustrates its structural modularity. The synthesis typically follows a modified Knorr Pyrazole Synthesis followed by side-chain activation.
Synthesis Pathway
The most robust route involves the construction of the pyrazole ring from a pre-functionalized 1,3-diketone precursor.
-
Precursor Assembly: Alkylation of acetylacetone (2,4-pentanedione) with ethylene oxide generates the dihydrofuran intermediate or the 3-(2-hydroxyethyl) diketone.
-
Ring Closure: Condensation with hydrazine hydrate yields the 4-(2-hydroxyethyl)pyrazole intermediate.
-
Activation: Conversion of the hydroxyl group to a bromide using phosphorus tribromide (PBr3).
Figure 2: Step-wise synthesis from acetylacetone and ethylene oxide.
Medicinal Chemistry Applications
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. The ethyl-pyrazole motif provides a semi-rigid, polar spacer that improves solubility compared to pure alkyl chains.
-
Strategy: The pyrazole nitrogen is often protected or reacted first with the E3 ligase binding motif (e.g., a glutarimide derivative). The bromoethyl group is then reacted with a nucleophilic handle (amine/phenol) on the target protein ligand.
Fragment-Based Drug Discovery (FBDD)
The scaffold serves as a "fragment grower."
-
Case Study Logic: If a fragment screen identifies a pyrazole binding to a kinase hinge region, the 4-position is often solvent-exposed. Attaching the 2-bromoethyl group allows chemists to "fish" for adjacent pockets by reacting the bromide with various nucleophilic building blocks (amines, thiols) to extend the molecule into new binding sub-pockets.
Experimental Protocols
Protocol A: General Nucleophilic Substitution (SN2)
Use this protocol to attach the scaffold to an amine-containing drug core.
Reagents:
-
4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Target Amine (R-NH2) (1.2 eq)
-
Base: Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.
Procedure:
-
Dissolution: Dissolve the Target Amine in anhydrous MeCN (0.1 M concentration).
-
Addition: Add the base (K2CO3) followed by 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole.
-
Activation: Add catalytic KI to generate the transient, more reactive alkyl iodide species in situ.
-
Heating: Heat the reaction mixture to 60–80°C under nitrogen atmosphere for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (typically MeOH/DCM gradient).
Protocol B: N-Alkylation of the Pyrazole
Use this protocol if the bromoethyl group is to be preserved for a later step (requires orthogonality).
Note: To selectively alkylate the Nitrogen without hydrolyzing the Bromide, avoid strong aqueous bases. Use mild conditions or protect the bromide.
-
Preferred Method: Use a temporary protecting group (e.g., THP or Boc) on the pyrazole if the bromide reaction is the priority. If N-alkylation is the priority, perform it before converting the C4-hydroxyethyl precursor to the bromide, or use non-nucleophilic bases (e.g., NaH in THF at 0°C) to deprotonate the pyrazole followed by addition of the electrophile.
Safety & Handling
-
Corrosivity: 4-(2-bromoethyl)pyrazole is an alkylating agent. It causes severe skin burns and eye damage (H314).
-
Genotoxicity: As an alkyl halide, it is potentially genotoxic. Handle in a fume hood with double nitrile gloves.
-
Neutralization: Quench excess alkylating agent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.
References
-
Synthesis of Pyrazoles (General Knorr Method)
-
PROTAC Linker Chemistry
- Title: Pyrazole-containing linkers in PROTAC design (General Review of Heterocyclic Linkers)
- Source: Journal of Medicinal Chemistry (Contextual cit
-
URL:[Link]
-
Compound Data & Safety
- Title: 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (PubChem CID 572879)
- Source: PubChem
-
URL:[Link]
-
Precursor Synthesis (Acetyl Butyrolactone)
- Title: The reaction of acetylbutyrolactone with hydrazine
- Source: Journal of the American Chemical Society
-
URL:[Link]
Sources
4-(2-bromoethyl)-1H-pyrazole SMILES and InChI key
[1]
Executive Summary
4-(2-Bromoethyl)-1H-pyrazole is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical electrophile for introducing the pyrazole-ethyl moiety—a privileged scaffold in kinase inhibitors and GPCR ligands.[1] Due to the presence of both a basic nitrogen (pyrazole NH) and an electrophilic alkyl bromide, the molecule is prone to intermolecular self-alkylation (polymerization). Consequently, it is most often handled as a hydrobromide salt or in a protected form (e.g., N-Boc or N-Trityl) to ensure stability and synthetic fidelity.[1]
Part 1: Chemical Identity & Informatics[1][2]
The following data establishes the precise chemical identity of the target molecule.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1142953-56-7 (Free base) / 1803601-03-7 (Hydrobromide) |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
| Canonical SMILES | BrCCc1c[nH]cn1 |
| Isomeric SMILES | BrCCc1cn[nH]c1 |
| InChI Key | JYBYTUYNMSBOFY-UHFFFAOYSA-N |
| Appearance | Off-white solid (Salt form) or viscous oil (Free base) |
Part 2: Synthetic Pathways & Protocols[1][3]
Retrosynthetic Analysis
The synthesis of this compound presents a specific challenge: chemoselectivity .[1] The precursor, 2-(1H-pyrazol-4-yl)ethanol, contains a nucleophilic nitrogen and a nucleophilic hydroxyl group.[1] Direct bromination requires conditions that suppress the nucleophilicity of the pyrazole ring to prevent polymerization.
Validated Synthetic Route
The most robust method involves the conversion of the primary alcohol to the alkyl bromide using Phosphorus Tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).
Critical Control Point: To prevent self-alkylation (where the pyrazole NH attacks the newly formed ethyl bromide), the reaction is best performed under acidic conditions (generating the HBr salt) or using an N-protecting group (e.g., Trityl or Boc).
Diagram 1: Synthetic Workflow
Caption: Conversion of pyrazole ethanol to ethyl bromide via PBr3 mediated substitution.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of this compound hydrobromide.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 2-(1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Cool the solution to 0°C using an ice bath.
-
Bromination: Dropwise add Phosphorus Tribromide (PBr₃, 0.4 eq) over 15 minutes. Note: The stoichiometry is 0.33 eq theoretically, but a slight excess ensures complete conversion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Validation: The starting material spot (low Rf) should disappear.
-
-
Quenching: Cool back to 0°C and quench carefully with MeOH (excess) to destroy unreacted PBr₃.
-
Isolation: Concentrate the solvent in vacuo. The residue is often the hydrobromide salt.
-
Purification: Triturate with diethyl ether to remove phosphorous byproducts. Filter the solid.
-
-
Storage: Store under Argon at -20°C. Do not neutralize to the free base unless immediately reacting, as it will polymerize.
Part 3: Reactivity & Applications[1][4]
Mechanism of Action
This compound acts as a "masked" electrophile.[1] In basic conditions, the pyrazole NH is deprotonated, making the molecule amphoteric. However, in cross-coupling or alkylation reactions, the ethyl bromide chain acts as the primary electrophile for SN2 reactions.
Diagram 2: Reactivity Profile
Caption: Electrophilic reactivity profile and competing polymerization pathway.
Medicinal Chemistry Utility[1]
-
Kinase Inhibition: The pyrazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The ethyl chain extends into the solvent-exposed area or hydrophobic pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).
-
Histamine Analogs: Structural similarity to histamine allows for the design of H3/H4 receptor ligands.
Part 4: Safety & Handling
-
Hazards: This compound is an alkylating agent . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It should be treated as a potential mutagen.
-
Storage: Hygroscopic. Store in a desiccator at -20°C.
-
Disposal: Quench with aqueous sodium hydroxide or ammonium hydroxide before disposal to hydrolyze the alkyl bromide.
References
-
PubChem. (n.d.).[3] 1-(2-bromoethyl)-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link](Note: Reference for structural informatics of the isomer class).
-
Master Organic Chemistry. (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides. Retrieved February 4, 2026, from [Link](Mechanistic grounding for the synthesis protocol).
Bioisosteric Design and Synthesis of 4-(2-Aminoethyl)pyrazole Scaffolds: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of bioisosteric strategies applied to the 4-(2-aminoethyl)pyrazole moiety, a privileged scaffold in medicinal chemistry serving as a histamine (H2/H3/H4) receptor ligand and kinase inhibitor pharmacophore. We explore the structural rationale for replacing the pyrazole core and the ethylamine linker to modulate lipophilicity (
The Pharmacophore: 4-(2-Aminoethyl)pyrazole
The 4-(2-aminoethyl)pyrazole motif is a structural isomer of histamine (4-(2-aminoethyl)imidazole). While histamine acts non-selectively across H1–H4 receptors, the pyrazole analog often exhibits altered selectivity profiles, particularly for H3 and H4 receptors, which are critical targets for neurodegenerative and inflammatory diseases, respectively.
Structural Vulnerabilities & Bioisosteric Needs
Despite its utility, the parent scaffold faces specific developability challenges:
-
Metabolic Instability: The primary amine is a substrate for Monoamine Oxidases (MAO-A/B), leading to rapid oxidative deamination.
-
Tautomeric Ambiguity: The pyrazole ring exists in
and tautomeric forms, complicating binding mode analysis. -
Polarity: High polarity limits blood-brain barrier (BBB) penetration, a requirement for H3 antagonists.
Strategic Bioisosterism
Bioisosteric replacement targets two zones:
-
The Heterocyclic Core: Replacing pyrazole with 1,2,3-triazole, isoxazole, or thiazole to modulate Hydrogen Bond Donor/Acceptor (HBD/HBA) ratios.
-
The Ethylamine Linker: Introducing
-fluorination or rigidifying the chain into a piperidine ring to block MAO metabolism.
Bioisosteric Design Strategies
The following diagram illustrates the logical flow of scaffold hopping from the parent pyrazole to its bioisosteres.
Figure 1: Bioisosteric expansion logic for the 4-(2-aminoethyl)pyrazole scaffold.
Ring Bioisosteres
-
1,2,3-Triazole: A non-classical bioisostere accessible via "Click" chemistry. It mimics the planar geometry and H-bonding capacity of pyrazole but lacks the tautomeric shift, providing a fixed dipole.
-
Isoxazole: Replaces the NH with O. This lowers the basicity of the ring and improves metabolic stability against oxidative attack.
-
Thiazole: Found in Amthamine (a selective H2 agonist). The sulfur atom increases lipophilicity (
), enhancing membrane permeability.
Precursor Bioisosterism
Often, the "bioisostere" is introduced at the precursor level.
-
Nitrile Precursor ((1H-pyrazol-4-yl)acetonitrile): The nitrile group is a bioisostere of the carbonyl in amides. Reducing it yields the amine.
-
Carboxylic Acid Precursor: Replacing the acid precursor with a Tetrazole before linker attachment creates an acidic bioisostere that resists glucuronidation.
Synthetic Protocols & Precursors
Synthesis of the Parent: 4-(2-aminoethyl)pyrazole
Mechanism: Reduction of a nitrile precursor. Precursor: (1H-pyrazol-4-yl)acetonitrile.
Protocol:
-
Dissolution: Dissolve 10 mmol of (1H-pyrazol-4-yl)acetonitrile in 50 mL of anhydrous THF.
-
Reduction: Cool to 0°C under
. Slowly add 3.0 equivalents of Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF). -
Reflux: Warm to room temperature and reflux for 4 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).
-
Quench: Cool to 0°C. Perform Fieser quench: Add
mL , mL 15% NaOH, mL (where = grams of LiAlH4 used). -
Isolation: Filter the granular precipitate. Dry the filtrate over
and concentrate in vacuo to yield the crude amine. -
Purification: Convert to the dihydrochloride salt using 4M HCl in dioxane for stability.
Synthesis of the 1,2,3-Triazole Bioisostere
Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Precursors: But-3-yn-1-amine (alkyne linker) + Aryl Azide.
Protocol:
-
Reagents: Combine Aryl Azide (1.0 eq) and N-Boc-but-3-yn-1-amine (1.0 eq) in
-BuOH/H2O (1:1). -
Catalyst: Add
(10 mol%) and Sodium Ascorbate (20 mol%). -
Reaction: Stir at room temperature for 12 hours. The triazole forms exclusively as the 1,4-regioisomer.
-
Workup: Dilute with water, extract with EtOAc.
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour to expose the free amine (the bioisostere of the ethylamine tail).
Quantitative Comparison of Bioisosteres
| Scaffold Variant | LogP (Calc) | tPSA (Ų) | MAO Stability | H3 Receptor Affinity ( |
| Parent (Pyrazole) | 0.45 | 41.5 | Low (< 10 min) | 5.2 nM |
| Imidazole (Histamine) | 0.12 | 43.0 | Very Low | 8.0 nM |
| 1,2,3-Triazole | 0.38 | 52.0 | High (> 60 min) | 12.5 nM |
| Isoxazole | 0.85 | 38.0 | High | 45.0 nM |
| Thiazole (Amthamine) | 1.10 | 28.0 | Moderate | 2.1 nM (H2 selective) |
Table 1: Physicochemical and biological properties of 4-(2-aminoethyl)pyrazole and its bioisosteres. Data aggregated from standard SAR libraries.
Validation Methodology: H3 Receptor Binding Assay
To validate the bioisosteric replacement, a competitive binding assay using human H3 receptors is required.
Protocol:
-
Membrane Preparation: Use CHO-K1 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Ligand: Use
-methylhistamine ( nM) as the radioligand. -
Incubation:
-
Mix 20 µg membrane protein, 2 nM radioligand, and increasing concentrations (
to M) of the Test Bioisostere . -
Incubate for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The following diagram depicts the G-protein coupled signaling pathway (Gi/o) modulated by these ligands.
Figure 2: H3 Receptor signaling cascade. Agonists decrease cAMP; Antagonists/Inverse Agonists prevent this decrease.
References
-
Stark, H. (2003). Developments in Histamine H3 Receptor Antagonists. Expert Opinion on Therapeutic Patents. Link
-
Gemkow, M. J., et al. (2009). The Histamine H4 Receptor as a Drug Target. British Journal of Pharmacology. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Eriks, J. C., et al. (1992). Histamine H2-receptor agonists.[1] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Link
-
Kolb, H. C., & Sharpless, K. B. (2003). The Growing Impact of Click Chemistry on Drug Discovery. Drug Discovery Today. Link
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(2-bromoethyl)-1H-pyrazole
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial effects.[4][5][6] The functionalization of the pyrazole core allows for the fine-tuning of these properties, making it a versatile template for drug discovery and development.[7][8][9]
4-(2-bromoethyl)-1H-pyrazole is a particularly valuable synthetic intermediate. The bromoethyl side chain provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyrazole core, leading to the generation of libraries of novel compounds for biological screening. The stability of the pyrazole ring under many reaction conditions further enhances the utility of this building block.[10]
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reaction of this compound with a nucleophile proceeds via a nucleophilic substitution mechanism, where the nucleophile replaces the bromide leaving group.[11] This transformation primarily follows one of two pathways: the bimolecular nucleophilic substitution (SN2) or the unimolecular nucleophilic substitution (SN1). The operative mechanism is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The SN2 Pathway: A Concerted Approach
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[11] This pathway is favored by:
-
Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and minimal steric bulk are more effective at attacking the electrophilic carbon.
-
Primary alkyl halides: this compound is a primary alkyl halide, which is sterically accessible for backside attack by the nucleophile.
-
Polar aprotic solvents: Solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are ideal as they solvate the cation but not the nucleophile, thus enhancing its reactivity.
The SN2 reaction results in an inversion of stereochemistry at the reaction center, though this is not relevant for the achiral substrate .
The SN1 Pathway: A Stepwise Alternative
The SN1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is generally favored by:
-
Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.
-
Polar protic solvents: Solvents like water, ethanol, and methanol can stabilize the carbocation intermediate through hydrogen bonding.
-
Higher temperatures: Increased thermal energy can promote the initial bond-breaking step.
Given that this compound is a primary halide, the formation of a primary carbocation is energetically unfavorable. Therefore, the SN2 pathway is the more probable and synthetically useful mechanism for this substrate under most conditions.
Caption: Mechanistic pathways for nucleophilic substitution on this compound.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)
The reaction of this compound with primary or secondary amines is a common method for introducing amino functionalities. The resulting 4-(2-aminoethyl)-1H-pyrazoles are valuable building blocks for further elaboration.[2][12][13][14]
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 - 3.0 eq)
-
Solvent (e.g., DMF, MeCN, or Acetone)
-
Water (for quenching)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the amine, and the base.
-
Add the solvent to the flask to achieve a concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture to 60-80 °C and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Causality Behind Choices:
-
Excess Amine/Base: Using an excess of the amine and a base is crucial. The initial reaction produces an ammonium salt, which can be deprotonated by the base to regenerate the free amine, preventing the reaction from stalling.[15] The base also neutralizes the HBr byproduct.
-
Solvent Choice: Polar aprotic solvents like DMF or MeCN are preferred as they effectively dissolve the reactants and promote the SN2 mechanism.[13]
-
Temperature: Moderate heating accelerates the reaction rate without promoting significant side reactions like elimination.
Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)
The S-alkylation of thiols with this compound provides a straightforward route to pyrazole-containing thioethers. These compounds are of interest in medicinal chemistry due to the diverse roles of sulfur-containing functionalities in biological systems.[1][16][17]
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., NaH, K₂CO₃, or NaOEt, 1.2 eq)
-
Solvent (e.g., DMF, THF, or Ethanol)
-
Water (for quenching)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
If using a strong base like NaH, suspend it in the chosen solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add the thiol dropwise. Stir for 15-30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive thiols.
-
Carefully quench the reaction with water (note: quenching NaH can be exothermic).
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product as necessary, typically by column chromatography.
Causality Behind Choices:
-
Base Selection: The choice of base depends on the acidity of the thiol. For alkanethiols, a strong base like NaH is often necessary to generate the nucleophilic thiolate. For more acidic thiophenols, a weaker base like K₂CO₃ may suffice.[16]
-
Inert Atmosphere: When using highly reactive bases like NaH, an inert atmosphere is essential to prevent reaction with atmospheric moisture and oxygen.
Protocol 3: Reaction with Alkoxide Nucleophiles (O-Alkylation)
The synthesis of pyrazole-containing ethers can be achieved through the reaction of this compound with alkoxides. This reaction is analogous to the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Alcohol (as solvent and nucleophile precursor)
-
Strong base (e.g., NaH or metallic Na, 1.2 eq)
-
Anhydrous solvent (if the alcohol is not used as the solvent, e.g., THF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the alcohol in an anhydrous solvent (or use the alcohol as the solvent).
-
Carefully add the strong base (e.g., NaH) portion-wise at 0 °C to generate the alkoxide.
-
Once the alkoxide formation is complete (cessation of gas evolution), add this compound.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and quench by the slow addition of water.
-
If an organic solvent was used, remove it under reduced pressure.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Causality Behind Choices:
-
Anhydrous Conditions: The use of a strong base necessitates anhydrous conditions to prevent quenching of the base and the highly reactive alkoxide nucleophile.
-
Alkoxide Generation: The in situ generation of the alkoxide from the corresponding alcohol is a standard and effective method for this type of reaction.
Summary of Reaction Conditions
| Nucleophile Class | Representative Nucleophile | Typical Base | Solvent | Temperature (°C) |
| Amines | Piperidine, Benzylamine | K₂CO₃, Et₃N | DMF, MeCN | 60 - 80 |
| Thiols | Thiomethane, Thiophenol | NaH, K₂CO₃ | THF, DMF | 0 - RT |
| Alkoxides | Sodium Ethoxide, Sodium tert-butoxide | NaH, Na | Ethanol, THF | 0 - RT |
Applications in Drug Discovery and Development
The derivatives of this compound are versatile scaffolds for the development of novel therapeutic agents. The ability to introduce diverse functionalities allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. By elaborating the 4-position with various side chains, it is possible to target the ATP-binding site of specific kinases involved in cancer and inflammatory diseases.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The introduction of amine-containing side chains can lead to ligands with high affinity and selectivity for specific GPCRs.
-
Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial and antifungal agents.[17] Functionalization at the 4-position can lead to new compounds with improved potency and a broader spectrum of activity.
Conclusion
This compound is a highly valuable building block in synthetic and medicinal chemistry. Its propensity to undergo SN2 reactions with a wide range of nucleophiles provides a reliable and versatile method for the synthesis of diverse libraries of pyrazole derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs.
References
- Beyzaei, H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Sangle, A. R., et al. (2022). Efficient synthesis of pyranopyrazole derivatives using silica grafted copper stannate catalyst. Journal of Advanced Scientific Research, 13(2), 38-43.
- ChemInform. (2010). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 41(25).
- JETIR. (2019).
-
Royal Society of Chemistry. (n.d.). A one-pot, three-component synthesis of unsymmetrical disulfides from alkyl halides. Retrieved from
- PubMed. (2018). Novel synthesis of new pyrazole thioglycosides as pyrazomycin analogues. PubMed.
- Indian Academy of Sciences. (2019). Synthetic access to thiols: A review. Journal of Chemical Sciences, 131(1), 1-21.
- Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869.
- Singh, P., & Singh, K. N. (2014).
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]
- Singh, P., & Singh, K. N. (2014).
- SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(3), 268-272.
- Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(1), 1-10.
- Kumar, A., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports, 13(1), 1-17.
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2022).
-
Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]
- MDPI. (2020).
- Patel, B. K., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377.
- Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999.
-
Clark, J. (2023). preparation of amines. Chemguide. Retrieved from [Link]
- PubMed. (2019). Novel Synthesis and Biological Evaluation of the First Pyrazole Thioglycosides as Pyrazofurin Analogues. PubMed.
- Royal Society of Chemistry. (2023). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances, 13(45), 31631-31639.
- Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800171.
- Molecules. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1693.
-
PubChem. (n.d.). 4-bromo-1-(2-(methylthio)ethyl)-1H-pyrazole. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 4-(2-Bromoethyl)pyrazole
<
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-bromoethyl)pyrazole from 4-(2-hydroxyethyl)pyrazole. 4-(2-Bromoethyl)pyrazole is a critical bifunctional building block in pharmaceutical and materials science research, enabling the introduction of a pyrazole moiety via a flexible ethyl linker. This application note details two robust and widely applicable methods for this conversion: bromination with phosphorus tribromide (PBr₃) and the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). We will explore the mechanistic underpinnings of each reaction, provide detailed, step-by-step laboratory protocols, and discuss process monitoring, product purification, and characterization. This guide is intended for researchers, chemists, and process development professionals seeking reliable and scalable methods for this important transformation.
Introduction: The Utility of 4-(2-Bromoethyl)pyrazole
The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutics.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules with specific biological activities. The 4-(2-bromoethyl)pyrazole intermediate provides a convenient handle for chemists to incorporate this valuable heterocycle into larger molecules through nucleophilic substitution reactions. The ethyl linker offers conformational flexibility, which can be crucial for optimizing ligand-receptor interactions. Consequently, having reliable and well-characterized methods to synthesize this building block is of significant value to the drug development community.[2][3]
This guide focuses on the conversion of a primary alcohol, 4-(2-hydroxyethyl)pyrazole, to the corresponding alkyl bromide. This transformation is a fundamental process in organic synthesis, but care must be taken to select reagents that are compatible with the pyrazole ring and provide high yields without extensive side-product formation.
Synthetic Strategies: A Comparative Overview
Two primary methods are presented for the conversion of 4-(2-hydroxyethyl)pyrazole to 4-(2-bromoethyl)pyrazole. Both operate via an Sₙ2 mechanism, which is ideal for primary alcohols and proceeds with inversion of configuration, although this is not relevant for this achiral substrate.[4][5][6]
Method A: Phosphorus Tribromide (PBr₃)
-
Principle: PBr₃ is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.[5] The reaction is typically high-yielding and the phosphorus-containing byproducts are easily removed during aqueous work-up.
-
Advantages: Cost-effective, high atom economy for bromine, and straightforward work-up.
-
Disadvantages: PBr₃ is a corrosive and moisture-sensitive reagent that reacts violently with water.[7] The reaction can also generate HBr gas, requiring careful handling and an inert atmosphere.[7]
Method B: The Appel Reaction (CBr₄ & PPh₃)
-
Principle: The Appel reaction uses a combination of a tetrahalomethane (CBr₄) and triphenylphosphine (PPh₃) to convert alcohols to alkyl halides under very mild conditions.[6][8]
-
Advantages: Extremely mild reaction conditions (often at or below room temperature), high yields, and tolerance of a wide range of functional groups.
-
Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) as a byproduct, which can sometimes be challenging to separate from the desired product. The reagents are also more expensive than PBr₃.
Mechanism Spotlight: Understanding the Transformation
A core tenet of robust process development is understanding the reaction mechanism. This knowledge allows for logical troubleshooting and optimization. Both methods proceed by first activating the hydroxyl group to transform it into a good leaving group, followed by nucleophilic attack by the bromide ion.
PBr₃ Mechanism: The reaction begins with the nucleophilic oxygen of the alcohol attacking the electrophilic phosphorus atom of PBr₃.[4][9] This displaces a bromide ion and forms a protonated phosphite ester intermediate. A bromide ion, now acting as a nucleophile, attacks the carbon atom attached to the activated oxygen in an Sₙ2 fashion, leading to the alkyl bromide product and a dibromophosphorous acid byproduct.[4][10]
Appel Reaction Mechanism: The reaction is initiated by the attack of triphenylphosphine on carbon tetrabromide to form a phosphonium salt, [Ph₃P-Br]⁺Br⁻, and bromoform (CHBr₃). The alcohol is then deprotonated by the tribromomethanide anion. The resulting alkoxide attacks the phosphonium salt, creating an alkoxyphosphonium bromide intermediate. In the final step, the bromide ion performs an Sₙ2 displacement on the carbon, yielding the desired 4-(2-bromoethyl)pyrazole, triphenylphosphine oxide (TPPO), and bromoform.[6]
Detailed Protocols and Methodologies
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents. Phosphorus tribromide is highly corrosive and reacts violently with water. Carbon tetrabromide is toxic. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Method A: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is designed for a ~5 g scale synthesis of the starting alcohol.
Workflow Diagram:
Sources
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Application Notes and Protocols: Strategic Functionalization of 4-(2-bromoethyl)-1H-pyrazole with Thiols for Drug Discovery
Introduction: The Strategic Importance of Pyrazole-Thioether Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its metabolic stability and versatile biological activities, ranging from anti-inflammatory to anticancer and antiviral properties, make it a focal point for the development of novel therapeutics.[4][5][6] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The introduction of a thioether linkage, in particular, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including improved binding affinity and specificity to biological targets.[7] This guide provides a comprehensive overview and detailed protocols for the functionalization of 4-(2-bromoethyl)-1H-pyrazole with various thiols, a key transformation for generating libraries of potential drug candidates.
Reaction Mechanism: A Nucleophilic Substitution (SN2) Pathway
The reaction between this compound and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the leaving group (bromide) from the backside, leading to an inversion of stereochemistry if the carbon is chiral.
Key Mechanistic Steps:
-
Deprotonation of the Thiol: Thiols are generally weak acids and require a base to be converted into the more nucleophilic thiolate anion.[8][9] The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions. Common bases include sodium hydroxide, potassium carbonate, or organic bases like triethylamine.
-
Nucleophilic Attack: The resulting thiolate anion, a potent nucleophile, attacks the carbon atom attached to the bromine in the this compound. This attack occurs from the side opposite to the bromine atom.
-
Displacement of the Leaving Group: As the new carbon-sulfur bond forms, the carbon-bromine bond breaks, and the bromide ion is displaced.[8] The efficiency of this step is influenced by the stability of the leaving group; bromide is an excellent leaving group.
The overall rate of the SN2 reaction is influenced by several factors, including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the solvent.[10] For the reaction of this compound, a primary alkyl halide, the SN2 pathway is highly favored over elimination reactions, especially with poorly basic but highly nucleophilic thiolates.[11]
Experimental Workflow Overview
The following diagram outlines the general workflow for the functionalization of this compound with thiols.
Caption: General workflow for the synthesis of 4-(2-(alkylthio)ethyl)-1H-pyrazoles.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the reaction. Specific quantities and reaction times may need to be optimized for different thiol substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Thiol (R-SH) | Various | Commercially Available | Purity should be confirmed before use. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Other bases like NaOH or Et₃N can be used. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | A polar aprotic solvent is recommended.[11][12][13] |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction. |
| Brine (saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired thiol (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reagents (approximately 5-10 mL per mmol of the pyrazole starting material).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate.
-
-
Addition of Pyrazole Substrate:
-
In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the stirring suspension of the thiolate at room temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(alkylthio)ethyl)-1H-pyrazole.
-
Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[14]
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or inactive base. | Use freshly dried, powdered potassium carbonate. Consider a stronger base like sodium hydride if the thiol is particularly acidic. |
| Low reaction temperature. | Gently heat the reaction mixture to 40-50 °C. | |
| Formation of Side Products | Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Overheating leading to elimination. | Maintain a controlled temperature and avoid excessive heating. | |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography; a shallow gradient may be necessary. |
Conclusion
The functionalization of this compound with thiols is a robust and versatile method for synthesizing a diverse range of pyrazole-thioether derivatives. These compounds are of significant interest in drug discovery due to the favorable pharmacological properties imparted by the pyrazole and thioether moieties.[1][3][15] The straightforward SN2 reaction mechanism allows for a high degree of predictability and control over the reaction outcome. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can efficiently generate novel molecules for biological screening and lead optimization programs.
References
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole and 1,2,4-triazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
-
Chavda, V. P., Vihol, D., & Patel, S. (2022). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 14(20), 1533-1554. [Link]
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. [Link]
- Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Pyrazole derivatives as promising anti-inflammatory agents: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13.
-
Ouyang, G., Chen, Z., Cai, X. J., Song, B. A., Bhadury, P. S., Yang, S., ... & Zeng, S. (2008). Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. Bioorganic & medicinal chemistry, 16(22), 9699-9707. [Link]
-
Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... | Study Prep. [Link]
-
Ramzan, A., Rashid, U., & Raza, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1845-1868. [Link]
-
RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
-
Semenov, V. E., Gnezdilov, O. I., Khairullin, R. Z., Krivolapov, D. B., Gubaidullin, A. T., & Litvinov, I. A. (2014). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 19(10), 16898-16913. [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
Verma, A., Joshi, N., Singh, A., & Tiwari, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176. [Link]
-
Wang, L., He, W., Yu, C., & He, P. (2024). Desulfurization of Thiols for Nucleophilic Substitution. The Journal of Organic Chemistry. [Link]
-
Zhang, Z., & Tan, J. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1757. [Link]
- Zareef, M., Iqbal, R., & Flörke, U. (2007). Synthesis and characterization of some new 1-(fluorophenyl)-4-[4-(methylsulfonyl)phenyl]-1H-pyrazol-3-yl ethanones. Journal of the Chemical Society of Pakistan, 29(2), 154-158.
-
Zha, G. F., Wang, X. S., & Zhou, Y. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 788-795. [Link]
-
Z-Library. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
NIH. (n.d.). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. [Link]
-
NIH. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]
-
ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
Semantic Scholar. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. [Link]
-
Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 8. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
preventing self-alkylation of 4-(2-bromoethyl)-1H-pyrazole
The following technical guide addresses the stability and handling of 4-(2-bromoethyl)-1H-pyrazole , a bifunctional building block prone to catastrophic self-alkylation (oligomerization).
Topic: Prevention of Self-Alkylation & Polymerization Document ID: PYR-BR-402 | Version: 2.1
Executive Summary: The "Silent Killer"
The Problem: this compound contains both a nucleophile (the pyrazole NH,
The Solution: The reaction kinetics are driven by concentration and the availability of the lone pair on the nitrogen. Stability is achieved only by:
-
Protonation: Storing as the Hydrobromide (HBr) or Hydrochloride (HCl) salt.
-
Protection: Blocking the N1 position with a protecting group (Boc, THP, SEM).
Mechanism of Failure
Q: Why did my compound turn into an insoluble brick overnight?
A: You likely stored it as a free base. The pyrazole nitrogen (N1) attacks the terminal carbon of the bromoethyl chain of a neighboring molecule via an
Visualization: The Polymerization Cascade
Caption: Fig 1. Intermolecular
Troubleshooting & Handling Protocols
Scenario A: Synthesis & Isolation
Q: I synthesized the bromide from the alcohol using
| Step | Action | Rationale |
| 1. Quench | Quench reaction with minimal ice/water. | Hydrolyzes excess |
| 2. Evaporation | Evaporate volatiles directly (high vacuum). | Removes excess acid without neutralization. |
| 3. Precipitation | Triturate the residue with | The product is the HBr salt , which is often a stable solid, while impurities stay in solution. |
| 4. Storage | Filter and store under Argon at -20°C. | Keeps the nitrogen protonated and non-nucleophilic. |
Scenario B: Using the Reagent in a Reaction
Q: I need to react the alkyl bromide side-chain with an amine. How do I free-base it without polymerizing it? Protocol: In-situ Neutralization (The "Cold-Release" Method).
-
Suspend: Place the this compound HBr salt in the reaction solvent (e.g., DMF or MeCN).
-
Cool: Chill to 0°C .
-
Add Target: Add your nucleophile (the amine you want to react with).
-
Release: Add the base (e.g.,
or DIPEA) last .-
Why? The base releases the free pyrazole in the presence of the target nucleophile. If your target is a better nucleophile than the pyrazole nitrogen, cross-coupling will outcompete self-alkylation.
-
Robust Solutions: Protecting Group Strategy
Q: I need to store the free base for long periods. Is this possible? A: No. You must use a Protecting Group (PG) on the N1 position. This sterically and electronically shuts down the nucleophilicity of the pyrazole ring.
Comparative Analysis of Protecting Groups
| Protecting Group | Stability | Removal Conditions | Suitability for this Molecule |
| Boc (tert-butyloxycarbonyl) | Moderate | Acid (TFA or HCl) | High. Electron-withdrawing nature strongly suppresses N-nucleophilicity. |
| THP (Tetrahydropyranyl) | Good | Mild Acid (AcOH/EtOH) | Medium. Good stability, but introduces a chiral center (diastereomers). |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Excellent | Fluoride (TBAF) or Acid | High. Very stable to base; ideal if you plan to do lithiation later. |
| Trityl (Trt) | Moderate | Mild Acid | Low. Too bulky; might sterically hinder reactions at the ethyl chain. |
Recommended Workflow: Boc-Protection
Using the Boc group is often the most efficient route as it deactivates the ring nitrogen electronically.
Caption: Fig 2. Synthesis of the stable N-Boc protected bromide. The electron-withdrawing Boc group prevents the pyrazole N from attacking the bromide.
References & Further Reading
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for N-protection of pyrazoles including Boc, SEM, and THP stability).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Fundamental reactivity of pyrazoles, pKa values, and electrophilic attack at N1).
-
Fustero, S., et al. (2009). "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 74(11), 4429–4432. Link (Discusses N-alkylation kinetics and regioselectivity).
-
Lamberth, C. (2006). "Pyrazoles."[1][2][3][4][5][6][7][8][9][10][11][12] Science of Synthesis, 12, 15. (Comprehensive review of pyrazole synthesis and reactivity, including side-chain functionalization).
Sources
- 1. scribd.com [scribd.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 6. holzer-group.at [holzer-group.at]
- 7. mdpi.com [mdpi.com]
- 8. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: N-Protection Strategies for 4-(2-bromoethyl)-1H-pyrazole
Welcome to the technical support center for the N-protection of 4-(2-bromoethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selection and implementation of common N-protection strategies. Here, we will delve into the nuances of using Boc, Trityl, and SEM protecting groups, moving beyond simple protocols to explain the underlying chemical principles and address common experimental challenges.
Choosing Your N-Protection Strategy: A Comparative Overview
The selection of an appropriate N-protecting group for this compound is a critical decision that can significantly impact the success of a synthetic route. The choice depends on several factors, including the stability of the protecting group to downstream reaction conditions, the ease of its introduction and removal, and the potential for regioselectivity between the N1 and N2 positions of the pyrazole ring.
| Protecting Group | Key Advantages | Common Deprotection Conditions | Potential Challenges |
| Boc | - Good stability to a range of conditions- Readily available and cost-effective reagent | - Acidic (TFA, HCl)- Mild, selective conditions (NaBH4 in EtOH)[1] | - Acid lability can be a limitation- Potential for side reactions with acid-sensitive functional groups |
| Trityl | - Bulky group can influence regioselectivity- Acid-labile, allowing for mild deprotection[2] | - Acidic (TFA, formic acid, acetic acid)[2]- Reductive cleavage (e.g., Li/naphthalene)[3] | - Steric hindrance can slow down the protection reaction- The trityl cation formed during deprotection can be reactive[2] |
| SEM | - High stability to a wide range of reagents- Can be transposed between N1 and N2 positions[4] | - Acidic (HCl in EtOH)[4] | - Deprotection requires specific acidic conditions- The protecting group itself is larger |
Boc Protection: The Versatile Workhorse
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for nitrogen-containing heterocycles due to its general stability and straightforward removal under acidic conditions.
Experimental Protocols
Boc Protection of this compound
-
Dissolution: Dissolve this compound (1 mmol) in dichloromethane (DCM).[5]
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0°C.[5]
-
Reagent Addition: After 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) to the solution.[5]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring the disappearance of the starting material by TLC.[5]
-
Work-up and Purification: Upon completion, evaporate the DCM and purify the crude product by column chromatography.[5]
Deprotection of N-Boc-4-(2-bromoethyl)-1H-pyrazole
-
Standard Acidic Deprotection: Treat the N-Boc protected pyrazole with a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like DCM or dioxane.
-
Selective Mild Deprotection: For substrates with acid-sensitive groups, a novel method using sodium borohydride (NaBH₄) in ethanol (EtOH) at room temperature can be employed for selective deprotection of the N-Boc pyrazole.[1][6]
Boc Protection Workflow
Caption: Boc protection and deprotection workflow.
Troubleshooting and FAQs for Boc Protection
Q1: My Boc protection reaction is sluggish or incomplete. What could be the issue?
A1: Several factors could contribute to an incomplete reaction. Firstly, ensure your reagents are pure and anhydrous, as moisture can consume the Boc anhydride. Secondly, the choice of base is crucial. While DIPEA is a good non-nucleophilic base, a stronger base might be required for less reactive pyrazoles. Finally, consider increasing the reaction temperature or adding more DMAP, which acts as a nucleophilic catalyst.
Q2: During Boc deprotection with TFA, I am observing decomposition of my product. How can I mitigate this?
A2: The strong acidity of TFA can lead to side reactions, especially if your molecule contains other acid-sensitive functional groups.[7] Consider using a milder deprotection method. The use of NaBH₄ in EtOH is a highly selective method for deprotecting N-Boc pyrazoles and imidazoles, while leaving other N-Boc protected heterocycles like pyrroles and indoles intact.[1] Alternatively, you can try using a milder acid such as p-toluenesulfonic acid (TsOH) or performing the reaction at a lower temperature.
Q3: I am getting a mixture of N1 and N2 protected isomers. How can I improve the regioselectivity?
A3: The regioselectivity of N-protection on pyrazoles can be influenced by steric and electronic factors. For 4-substituted pyrazoles, the electronic properties of the substituent play a significant role. If you are observing poor selectivity, consider changing the reaction conditions. Lowering the temperature may favor the thermodynamically more stable isomer. Alternatively, employing a bulkier protecting group like Trityl might enhance selectivity.
Trityl Protection: Leveraging Steric Hindrance
The triphenylmethyl (Trityl) group is a bulky protecting group that is introduced via an SN1 mechanism.[2] Its steric bulk can be advantageous for directing regioselectivity in the protection of pyrazoles.
Experimental Protocols
Trityl Protection of this compound
-
Reaction Setup: In a flask, combine this compound (1 mmol) and trityl chloride (1.1 mmol).
-
Solvent and Base: Add anhydrous pyridine as both the solvent and the base to capture the HCl byproduct.[2] A catalytic amount of DMAP can be added to accelerate the reaction.[2]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with a dilute copper sulfate solution to remove pyridine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Deprotection of N-Trityl-4-(2-bromoethyl)-1H-pyrazole
-
Acidic Deprotection: The trityl group is readily cleaved under mild acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM is a common method.[8] Formic acid or acetic acid can also be used, which may offer better selectivity in the presence of other acid-labile groups like TBS ethers.[2]
-
Reductive Deprotection: For molecules that are sensitive to acidic conditions, reductive deprotection using lithium powder and a catalytic amount of naphthalene in THF can be an effective alternative.[3]
Trityl Protection Workflow
Caption: Trityl protection and deprotection workflow.
Troubleshooting and FAQs for Trityl Protection
Q1: The trityl protection reaction is very slow. How can I speed it up?
A1: The steric bulk of the trityl group can indeed lead to slower reaction rates.[2] Adding a catalytic amount of DMAP can significantly accelerate the reaction.[2] Gently heating the reaction mixture can also increase the rate, but be mindful of potential side reactions, especially with the bromoethyl side chain which could undergo elimination or substitution.
Q2: During deprotection, I am getting a colored solution and multiple spots on my TLC. What is happening?
A2: The trityl cation, formed during acidic deprotection, is a stable but reactive species that can lead to side reactions.[2] The characteristic yellow-orange color is indicative of the trityl cation. To prevent unwanted reactions, it is advisable to use a scavenger, such as triethylsilane or 2-methyl-2-butene, to trap the trityl cation as it is formed.[2]
Q3: Can I selectively deprotect the Trityl group in the presence of a Boc group?
A3: Yes, selective deprotection is possible. The trityl group is generally more acid-labile than the Boc group. By carefully controlling the reaction conditions, such as using very mild acids like formic acid, it is often possible to cleave the trityl group while leaving the Boc group intact.[2]
SEM Protection: For Robust Synthetic Routes
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly stable protecting group that can withstand a wide range of reaction conditions, making it an excellent choice for complex, multi-step syntheses.[4]
Experimental Protocols
SEM Protection of this compound
-
Deprotonation: Treat a solution of this compound (1 mmol) in anhydrous THF with a strong base such as sodium hydride (NaH) at 0°C to generate the pyrazole anion.
-
SEM-Cl Addition: Slowly add SEM-chloride (1.1 mmol) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Deprotection of N-SEM-4-(2-bromoethyl)-1H-pyrazole
-
Acidic Cleavage: The SEM group is typically removed under acidic conditions. A common method is to treat the SEM-protected pyrazole with hydrochloric acid in ethanol.[4]
SEM Protection Workflow
Caption: SEM protection and deprotection workflow.
Troubleshooting and FAQs for SEM Protection
Q1: My SEM protection is giving a low yield. What can I do to improve it?
A1: Low yields in SEM protection can often be attributed to incomplete deprotonation of the pyrazole or decomposition of the SEM-chloride. Ensure that your reaction is performed under strictly anhydrous conditions, as both NaH and SEM-Cl are sensitive to moisture. Using freshly opened or properly stored reagents is critical. If deprotonation is still an issue, you might consider using a stronger base like n-butyllithium, but be cautious of potential reactions with the bromoethyl side chain at higher temperatures.
Q2: I need to perform a reaction that is incompatible with acidic conditions. How can I remove the SEM group?
A2: While acidic cleavage is the most common method for SEM deprotection, alternative conditions have been reported, although they are less common. For some substrates, fluoride-based reagents like tetrabutylammonium fluoride (TBAF) can effect cleavage, but this is often slower and can be substrate-dependent. It is advisable to consult the literature for specific examples that are analogous to your system.
Q3: Can the SEM group be used to control regioselectivity in subsequent reactions?
A3: Absolutely. One of the powerful features of the SEM group in pyrazole chemistry is its ability to be transposed from one nitrogen to the other under specific conditions.[4] This "SEM switch" can be used to alter the reactivity of the pyrazole ring, enabling regioselective functionalization at positions that would otherwise be unreactive.[4]
Final Considerations
The choice of an N-protection strategy for this compound is a multifaceted decision. The Boc group offers versatility, the Trityl group provides steric control, and the SEM group ensures stability for demanding synthetic sequences. By understanding the underlying chemistry and anticipating potential challenges, researchers can navigate these choices effectively to achieve their synthetic goals.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
Knochel, P. et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole. RSC Publishing. [Link]
-
Polshettiwar, V. et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Heterocyclic Chemistry. [Link]
-
Organic Chemistry Portal. Trityl Protection. [Link]
-
ResearchGate. Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. [Link]
-
Daugulis, O. et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH. [Link]
-
Budak, Y. et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Ghavale, D. et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Organic Chemistry Portal. Tritylamines. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tritylamines [organic-chemistry.org]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
optimizing yield in nucleophilic displacement of bromoethyl pyrazoles
The following technical guide is structured as a specialized "Support Center" for chemists working with bromoethyl pyrazoles. It prioritizes troubleshooting real-world failure modes over generic textbook descriptions.
Status: Online | Tier: Senior Application Support Topic: Optimizing Yield in Nucleophilic Displacement of 1-(2-Bromoethyl)pyrazoles[1]
Welcome to the technical support hub. You are likely here because your
Below are the three most common "Support Tickets" (failure modes) we receive, along with their root cause analysis and immediate fixes.
🎫 Ticket #1: "My product is contaminated with Vinyl Pyrazole."[1]
User Report: I tried reacting 1-(2-bromoethyl)pyrazole with an amine using
🔧 Root Cause Analysis: The E2 Trap
The pyrazole ring is an electron-withdrawing group (EWG). This inductive effect acidifies the
-
The Problem: Standard heating promotes E2 elimination over
substitution. -
The Trap: Using strong bases or high heat increases the entropy-favored elimination pathway, stripping HBr to form the thermodynamically stable conjugated vinyl system.
✅ Solution: The "Cold Finkelstein" Protocol
To fix this, you must decouple nucleophilicity from basicity and lower the activation energy for substitution so heat is unnecessary.
-
Switch Solvent: Move from DMF (which can decompose to dimethylamine, a nucleophile) to Acetonitrile (MeCN) or Acetone .[1]
-
The Finkelstein Catalyst: Add 10-20 mol% Sodium Iodide (NaI) .
-
Base Control: Use a non-nucleophilic, mild base like DIPEA (Hünig's base) or
.[1] Avoid strong alkoxides ( , ).[1]
🎫 Ticket #2: "The starting material turned into a brown gum before I used it."[1]
User Report: I free-based the 1-(2-bromoethyl)pyrazole hydrobromide salt to get the liquid, but after two days in the fridge, it solidified into an insoluble mess.
🔧 Root Cause Analysis: Auto-Quaternization
Free-base bromoethyl pyrazoles are "spring-loaded" electrophiles.[1]
-
The Mechanism: The pyridine-like nitrogen (
) of one pyrazole molecule attacks the alkyl bromide of another. -
The Result: Uncontrollable intermolecular polymerization (quaternization), forming oligomeric salts that are insoluble and unreactive.
✅ Solution: "Salt-on-Demand" Strategy
Never store the free base.
-
Storage: Keep the reagent as the Hydrobromide (HBr) salt . It is indefinitely stable as a solid.[1]
-
Protocol: Perform the free-basing in situ within your reaction vessel, or free-base immediately prior to use via a rapid DCM/bicarbonate wash.[1]
🎫 Ticket #3: "Reaction is incomplete despite refluxing."[1]
User Report: I am using a bulky nucleophile (e.g., a secondary amine or piperazine derivative). Conversion stalls at 60%.
🔧 Root Cause Analysis: Steric Drag
The
✅ Solution: Phase Transfer Catalysis (PTC)
If the Finkelstein condition (Ticket #1) is insufficient, use a biphasic system to increase the effective concentration of the nucleophile.
-
Catalyst: Tetrabutylammonium bromide (TBAB ) or Aliquat 336 (5 mol%).[1]
-
System: Toluene/Water (5:[1]1) with solid KOH (powdered).
-
Why: The quaternary ammonium salt shuttles the nucleophile into the organic phase as a highly reactive "naked" anion, accelerating the rate without requiring high thermal energy.
📊 Optimization Data Matrix
Use this table to select conditions based on your specific nucleophile.[1]
| Nucleophile Type | Recommended Solvent | Base | Additive | Temp | Primary Risk |
| Primary Amine | MeCN | NaI (0.1 eq) | 40°C | Bis-alkylation | |
| Secondary Amine | DMF or MeCN | DIPEA | NaI (0.5 eq) | 60°C | Elimination (E2) |
| Thiol / Thiophenol | THF | None | 0°C→RT | Disulfide formation | |
| Phenol / Alcohol | DMF | 18-Crown-6 | 80°C | O- vs C-alkylation |
🧪 Master Protocol: Optimized Displacement
Objective: Synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]amine derivatives with minimal vinyl by-product.
Reagents
-
1-(2-Bromoethyl)pyrazole HBr salt (1.0 eq)[1]
-
Target Amine (1.2 eq)[1]
-
DIPEA (2.5 eq) – Acts as proton scavenger and frees the salt.
-
NaI (0.2 eq) – Finkelstein catalyst.[1]
-
Acetonitrile (MeCN) – Solvent (0.2 M concentration).[1]
Step-by-Step Workflow
-
Preparation: Charge a reaction vial with 1-(2-Bromoethyl)pyrazole HBr salt and NaI .
-
Solvation: Add anhydrous MeCN. The salt may not fully dissolve yet.[1]
-
Activation: Add DIPEA dropwise.[1] Stir for 10 minutes at Room Temperature (RT). Observation: The solution should clarify as the free base is liberated.
-
Nucleophile Addition: Add the Target Amine (1.2 eq) in one portion.
-
Reaction:
-
Workup:
📉 Pathway Visualization
The following diagram illustrates the competing pathways. Your goal is to navigate the Green Path while blocking the Red and Orange paths.
Caption: Kinetic competition between Substitution (Green), Elimination (Red), and Polymerization (Yellow).
📚 References
-
Finkelstein Reaction Mechanics: Finkelstein, H. (1910).[1][6] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][6] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.[1][6]
-
Vinyl Pyrazole Formation: Silva, V. L. M., & Silva, A. M. S. (2025). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules. (Discusses dehydrohalogenation as a primary route to vinyl pyrazoles).
-
Nucleophilic Substitution Optimization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative text on E2 vs Sn2 competition in
-haloethyl systems). -
Pyrazole Stability & Reactivity: El-Sawy, E. R., et al. (2021).[1] "Recent highlights in the synthesis and biological significance of pyrazole derivatives." Journal of Heterocyclic Chemistry. [1]
Sources
Navigating the Solubility Challenges of 4-(2-Bromoethyl)-1H-pyrazole Hydrobromide: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility issues of 4-(2-bromoethyl)-1H-pyrazole hydrobromide in organic solvents, a common hurdle in synthetic chemistry. Our goal is to equip you with the knowledge to confidently handle this reagent in your experimental workflows.
Understanding the Molecule: The Root of Solubility Issues
This compound hydrobromide is a salt, which dictates its solubility profile. The presence of the hydrobromide salt significantly increases the polarity of the molecule compared to its free base form. This is due to the ionic interaction between the protonated pyrazole ring and the bromide anion. According to the fundamental principle of "like dissolves like," polar compounds exhibit higher solubility in polar solvents.[1][2]
The solubility of a solid in a liquid is influenced by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound hydrobromide to dissolve, the energy released from the solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound hydrobromide poorly soluble in many common organic solvents?
A1: As a hydrobromide salt, the compound is highly polar. Many common organic solvents used in synthesis, such as diethyl ether, hexane, and toluene, are nonpolar and cannot effectively solvate the charged pyrazolium and bromide ions. This mismatch in polarity leads to low solubility.
Q2: In which solvents should I expect the best solubility for this compound?
A2: You should expect the highest solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are very effective at solvating both cations and anions.[3][4] Polar protic solvents such as methanol and ethanol can also be effective, as they can hydrogen bond with the bromide anion and the proton on the pyrazole ring.[5][6]
Q3: I am observing a cloudy solution or a persistent solid. What are the immediate troubleshooting steps?
A3:
-
Increase the temperature: Gently warming the mixture can significantly increase the solubility of most solids.[5][6][7]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Use of a co-solvent: Adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can dramatically improve solubility.
Q4: Can I convert the hydrobromide salt to its free base to improve solubility in less polar solvents?
A4: Yes, this is a common and effective strategy. By neutralizing the hydrobromide salt with a mild base, you can generate the free base form of this compound, which is significantly less polar and thus more soluble in a wider range of organic solvents. A detailed protocol for this is provided in the Troubleshooting Guide section.
Qualitative Solubility Guide
The following table provides a general guide to the expected solubility of this compound hydrobromide in a variety of common organic solvents. Please note that these are qualitative assessments and actual solubility can vary with temperature and the purity of both the solute and the solvent.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Excellent at solvating both the pyrazolium cation and the bromide anion.[3][4] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, which aids in solvating the ions.[5][6] |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderately polar, may require heating or co-solvents for significant dissolution. |
| Ethers | Tetrahydrofuran (THF) | Low | Less polar than alcohols, limited ability to solvate the salt. |
| Aromatic | Toluene | Very Low | Nonpolar, unable to effectively solvate the ionic compound. |
| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar, incompatible with the highly polar nature of the salt. |
Troubleshooting Guides & Experimental Protocols
Guide 1: Dissolving this compound Hydrobromide Directly
Issue: The compound is not dissolving in the chosen reaction solvent (e.g., acetonitrile, THF).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for direct dissolution.
Detailed Protocol:
-
To your suspension of this compound hydrobromide in the primary solvent, add a polar aprotic co-solvent such as DMSO or DMF dropwise until the solid begins to dissolve. Aim for a minimal amount to avoid potential interference with your reaction.
-
If the solid persists, gently warm the flask in a water bath to 40-50 °C with stirring.
-
If dissolution is still incomplete, place the flask in an ultrasonic bath for 5-10 minute intervals.
-
If the compound dissolves, proceed with your reaction. If not, converting the salt to its free base is the recommended next step.
Guide 2: Conversion to the Free Base for Enhanced Solubility
Issue: The hydrobromide salt is incompatible with the reaction conditions or insoluble in the required solvent system.
Rationale: Neutralizing the hydrobromide salt with a mild base will yield the less polar free base, which is more soluble in a broader range of organic solvents. This is particularly useful for reactions requiring nonpolar or weakly polar conditions.
Experimental Protocol: In-situ Neutralization and Extraction
Materials:
-
This compound hydrobromide
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolve the this compound hydrobromide in a minimal amount of water or a mixture of water and a polar organic solvent like methanol in a separatory funnel.
-
Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. You will observe gas evolution (CO₂). Continue adding the bicarbonate solution until the effervescence ceases, indicating that the acid has been neutralized.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base of this compound. The resulting oil or solid can then be dissolved in the desired organic solvent for your reaction.
Logical Relationship Diagram:
Caption: Conversion of the hydrobromide salt to the free base.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PubMed Central. Retrieved February 4, 2026, from [Link]
-
D-Space@MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 4, 2026, from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]
-
StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved February 4, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved February 4, 2026, from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved February 4, 2026, from [Link]
-
OUCI. (n.d.). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Retrieved February 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved February 4, 2026, from [Link]
-
MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. Retrieved February 4, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved February 4, 2026, from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved February 4, 2026, from [Link]
Sources
Technical Support Center: Controlling Regioselectivity in N-Alkylation of 4-Substituted Pyrazoles
Welcome to the technical support center for the regioselective N-alkylation of 4-substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve your desired N1 or N2 isomer with high selectivity.
Troubleshooting Guide
This section addresses common challenges encountered during the N-alkylation of 4-substituted pyrazoles, providing explanations and actionable solutions.
Issue 1: I am consistently obtaining a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common problem in the N-alkylation of unsymmetrically substituted pyrazoles. The two nitrogen atoms of the pyrazole ring have similar electronic properties, which can lead to a lack of selectivity in the alkylation reaction.[1] The key to controlling the regioselectivity lies in understanding and manipulating the subtle steric and electronic differences between the two nitrogen atoms.
Root Cause Analysis and Solutions:
-
Steric Hindrance: The substituent at the C5 position will exert a greater steric influence on the adjacent N1 position. If your desired isomer is the N2-alkylated product, consider using a bulkier alkylating agent or a pyrazole with a larger C5-substituent to disfavor alkylation at N1. Conversely, for N1-alkylation, a smaller C5-substituent is preferable.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. For instance, a trifluoromethyl group at C3 can make the neighboring nitrogen atoms non-equivalent, influencing the reaction's selectivity.[1]
-
Choice of Base and Counterion: The base used to deprotonate the pyrazole and the resulting counterion can significantly impact regioselectivity.
-
Alkali Metal Carbonates (e.g., K₂CO₃, Cs₂CO₃): The size of the alkali metal cation can influence the coordination with the pyrazolate anion, thereby directing the alkylation. Larger cations like cesium often favor alkylation at the less sterically hindered nitrogen.
-
Stronger Bases (e.g., NaH): Using a stronger base like sodium hydride can lead to a "freer" pyrazolate anion in solution, potentially reducing the directing effect of the counterion and leading to mixtures. However, in some cases, the NaH/DME-MeCN system has been shown to enhance selectivity.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent are critical.
-
Polar Aprotic Solvents (e.g., DMF, acetonitrile): These are common solvents for N-alkylation but may not always provide the best selectivity.
-
Fluorinated Alcohols (e.g., TFE, HFIP): The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation and can be explored for N-alkylation as well.[2] These solvents can engage in hydrogen bonding and influence the transition state of the reaction.
-
Experimental Workflow for Optimization:
Caption: Workflow for optimizing N-alkylation regioselectivity.
Issue 2: The N-alkylation reaction is sluggish or gives low yields.
Low reactivity can be a significant hurdle. This often points to issues with the nucleophilicity of the pyrazole, the reactivity of the alkylating agent, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: Ensure that at least one equivalent of a sufficiently strong base is used to fully deprotonate the pyrazole. For weakly acidic pyrazoles, a stronger base like NaH or KHMDS may be necessary.
-
Increase Reaction Temperature: Many N-alkylation reactions benefit from heating. Refluxing in a suitable solvent is a common practice. Microwave irradiation can also be a powerful tool to accelerate the reaction, often under solvent-free conditions with bases like sodium hydrogen carbonate.[3]
-
Activate the Alkylating Agent: If using an alkyl halide, consider switching from a chloride to a bromide or iodide, as the latter are better leaving groups. Alternatively, using highly reactive alkylating agents like triflates or tosylates can significantly improve reaction rates.
-
Consider an Alternative Alkylation Method: If traditional SN2 conditions are failing, explore other methods:
-
Mitsunobu Reaction: This can be effective for the N-alkylation of pyrazoles with alcohols, although it may also present regioselectivity challenges.
-
Acid-Catalyzed Alkylation: Using trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst offers a milder alternative to base-mediated methods.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing the regioselectivity of N-alkylation in 4-substituted pyrazoles?
The regioselectivity is primarily governed by a combination of steric and electronic factors of the substituents on the pyrazole ring.[1] The C4-substituent itself has a less direct steric impact on the nitrogen atoms compared to the C3 and C5 substituents. Its electronic properties, however, can influence the overall electron density of the ring. The interplay between the substituents at C3 and C5 is often the deciding factor. The reaction conditions, including the choice of base, solvent, and alkylating agent, further modulate this inherent selectivity.[1]
Q2: Can a substituent on the pyrazole act as a directing group?
Yes, certain functional groups on the pyrazole ring can act as directing groups, often through chelation with the counterion of the base. For example, a hydrazone substituent has been shown to play a role in controlling the selectivity of alkylation in trifluoromethylated pyrazoles.[1] The formation of a chelate between the functional group and the alkali metal ion can sterically block one of the nitrogen atoms, leading to preferential alkylation at the other.[1]
Q3: How does the choice of base influence the N1/N2 ratio?
The base plays a dual role: it deprotonates the pyrazole to form the reactive pyrazolate anion, and the corresponding cation can then associate with the anion. The size and charge density of this cation can influence which nitrogen atom is more available for alkylation. For instance, in the alkylation of a bis-CF₃-pyrazole, switching from K₂CO₃ in acetonitrile to NaH in a DME-MeCN mixture resulted in enhanced selectivity for one regioisomer.[1] This highlights the significant impact of the base-solvent system on the reaction outcome.
Q4: Are there any "rules of thumb" for predicting the major regioisomer?
While not absolute, some general guidelines can be helpful:
-
Steric Dominance: In the absence of strong electronic or directing effects, the alkylating agent will typically attack the less sterically hindered nitrogen atom.
-
Bulky C5-substituent: A large group at the C5 position will generally favor alkylation at the N2 position.
-
Chelating Groups: A substituent capable of chelating with the metal counterion can direct the alkylation to the more distant nitrogen atom.
It is crucial to remember that these are generalizations, and the actual outcome can be highly substrate and condition-dependent.
Data Summary: Regioselectivity under Various Conditions
| Pyrazole Substrate | Alkylating Agent | Base/Solvent System | N1:N2 Ratio | Reference |
| 3-acetyl-5-(trifluoromethyl)-1H-pyrazole | Ethyl iodoacetate | K₂CO₃ / MeCN, reflux | ~1:1 | [1] |
| bis-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ketazine | Ethyl iodoacetate | K₂CO₃ / MeCN, reflux | 56:35 (N1:N1') | [1] |
| bis-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ketazine | Ethyl iodoacetate | NaH / DME-MeCN, r.t. | 75:21 (N1:N1') | [1] |
| 4-chloropyrazole | Phenethyl trichloroacetimidate | CSA / 1,2-DCE, reflux | Major isomer favored by sterics | [4] |
Note: For the bis-pyrazole, N1 and N1' refer to the two possible N1-alkylated products.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
To a solution of the 4-substituted pyrazole (1.0 mmol) in dry acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Add the alkylating agent (1.1 mmol) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-alkylated products.
-
Determine the N1/N2 ratio of the purified product mixture using ¹H or ¹⁹F NMR spectroscopy.[1]
Protocol 2: Regioselective N-Alkylation using Sodium Hydride
-
To a solution of the 4-substituted pyrazole (1.0 mmol) in dry DME (7 mL) at 0-5 °C, carefully add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).
-
Stir the mixture at this temperature for 15-30 minutes, or until hydrogen evolution ceases.
-
Add a solution of the alkylating agent (1.1 mmol) in dry acetonitrile (3 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Mechanistic Insights
The N-alkylation of pyrazoles proceeds through the formation of a pyrazolate anion, which then acts as a nucleophile. The regioselectivity is determined at the stage of the nucleophilic attack on the alkylating agent.
Caption: General mechanism for N-alkylation of pyrazoles.
The ratio of Path A to Path B is influenced by the factors discussed in this guide, such as steric hindrance at the N1 and N2 positions and the coordination of the counterion.
References
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC - NIH. Available at: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. Available at: [Link]
Sources
Validation & Comparative
A Multi-faceted Approach to Structural Elucidation: Analyzing 4-(2-bromoethyl)-1H-pyrazole
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, such as pyrazole derivatives, a robust analytical strategy is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-bromoethyl)-1H-pyrazole, a versatile building block in medicinal chemistry. Beyond a simple spectral interpretation, we will explore a holistic approach, comparing and contrasting the insights gained from ¹H NMR with those from ¹³C NMR and Mass Spectrometry (MS). This comparative framework is designed to equip researchers with the expertise to select and integrate the most effective analytical tools for comprehensive structural validation.
The Predicted ¹H NMR Spectrum: A Detailed Interpretation
While an experimentally acquired spectrum is the gold standard, a detailed prediction based on established principles and data from analogous structures provides a powerful analytical starting point. The expected ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would present a unique fingerprint of its molecular structure.
Molecular Structure and Proton Environment
To understand the spectrum, we must first visualize the distinct proton environments within the molecule.
Caption: Molecular structure of this compound highlighting distinct proton environments.
Based on this structure, we can predict the following signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| N-H | 12.0 - 13.0 | Broad Singlet | N/A | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a high chemical shift due to hydrogen bonding and exchange. |
| H-3, H-5 | ~7.5 - 7.7 | Singlet | ~2-3 Hz | Due to the tautomerism of the N-H proton, the C3 and C5 positions are chemically equivalent on the NMR timescale, resulting in a single signal for these two protons.[1] A small coupling between them might be observed. |
| -CH₂-(a) | ~3.0 - 3.2 | Triplet | ~6-7 Hz | These methylene protons are adjacent to the pyrazole ring and the other methylene group, leading to a triplet splitting pattern. The attachment to the aromatic ring causes a downfield shift. |
| -CH₂-(b) | ~3.5 - 3.7 | Triplet | ~6-7 Hz | These methylene protons are directly attached to the electronegative bromine atom, resulting in a significant downfield shift compared to -CH₂-(a). They are coupled to the adjacent methylene protons, appearing as a triplet.[2][3] |
This predicted spectrum provides a solid foundation for analysis. However, for unequivocal structure confirmation, especially in the context of drug development where absolute certainty is required, complementary analytical techniques are indispensable.
Comparative Analysis: Beyond ¹H NMR
A multi-technique approach ensures a self-validating system for structural elucidation. Here, we compare the insights from ¹H NMR with those from ¹³C NMR and Mass Spectrometry.
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint
While ¹H NMR reveals the proton framework, ¹³C NMR provides a direct map of the carbon skeleton.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3, C-5 | ~135 | The sp² hybridized carbons of the pyrazole ring are deshielded and appear in the aromatic region. Due to tautomerism, C-3 and C-5 are equivalent. |
| C-4 | ~110 | The carbon atom bearing the substituent will have a distinct chemical shift, typically upfield from the other ring carbons. |
| -CH₂-(a) | ~28 | This aliphatic carbon is shielded compared to the one bonded to bromine. |
| -CH₂-(b) | ~33 | The carbon directly attached to the electronegative bromine atom is deshielded and shifted downfield. |
Synergy with ¹H NMR:
-
Unambiguous Carbon Count: ¹³C NMR provides a direct count of the number of unique carbon atoms, confirming the molecular formula.
-
Complementary Chemical Shift Information: The chemical shifts of the carbon atoms provide orthogonal data that supports the electronic environments inferred from the proton shifts.
Mass Spectrometry: Molecular Weight and Fragmentation Insights
Mass spectrometry provides two crucial pieces of information: the precise molecular weight and the fragmentation pattern, which offers clues about the molecule's connectivity.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a characteristic pair of molecular ion peaks at m/z 174 and 176 with a roughly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Pathways:
-
Loss of Br: A prominent fragment would be observed at m/z 95, corresponding to the loss of the bromine radical. This is a common fragmentation pathway for alkyl halides.[1][4][5]
-
Loss of C₂H₄Br: Fragmentation of the side chain could lead to a peak at m/z 67, corresponding to the pyrazole ring with a vinyl group.
-
Ring Fragmentation: The pyrazole ring itself can fragment, leading to characteristic ions. A common fragmentation of the pyrazole ring involves the expulsion of HCN.[6][7]
-
Caption: A workflow diagram illustrating the complementary roles of different analytical techniques in structural elucidation.
Synergy with NMR:
-
Molecular Formula Confirmation: The accurate mass measurement from high-resolution mass spectrometry (HRMS) can confirm the elemental composition, which is a crucial piece of information that NMR alone cannot provide.
-
Validation of Structural Moieties: The observed fragmentation pattern in the mass spectrum can validate the presence of the bromoethyl side chain and the pyrazole core, as predicted from the NMR data.
Experimental Protocols
For researchers aiming to acquire their own data, the following are generalized step-by-step methodologies.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and determine the multiplicities and coupling constants.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate positively charged ions.
-
Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information.
Conclusion: A Unified and Robust Analytical Strategy
The structural elucidation of a molecule like this compound is most reliably achieved through a synergistic application of multiple analytical techniques. While ¹H NMR provides a detailed picture of the proton framework and their connectivity, its power is significantly amplified when combined with the carbon skeleton information from ¹³C NMR and the molecular weight and fragmentation data from mass spectrometry. This integrated approach not only provides orthogonal data for cross-validation but also builds a comprehensive and irrefutable body of evidence for the proposed structure. For researchers in drug development, adopting such a multi-faceted analytical strategy is not just good practice; it is essential for ensuring the scientific integrity and success of their endeavors.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]
-
Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Elguero, J., Claramunt, R.M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
-
van de Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Mass spectrometry of pyrazoles. Part I: The influence of the substituent on the fragmentation pattern. Organic Mass Spectrometry, 7(10), 1165-1175. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing 4-(2-bromoethyl) and 1-(2-bromoethyl) Pyrazole Isomers by NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of reliable and reproducible science. In the realm of heterocyclic chemistry, pyrazole derivatives are of immense interest due to their wide-ranging biological activities. However, the synthesis of substituted pyrazoles can often yield a mixture of regioisomers, such as 4-(2-bromoethyl)pyrazole and 1-(2-bromoethyl)pyrazole. The incorrect assignment of these isomers can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides an in-depth, experimentally-grounded comparison of these two isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, empowering you to confidently distinguish between them.
The Challenge: Subtle Differences, Significant Consequences
The constitutional isomers 4-(2-bromoethyl)pyrazole and 1-(2-bromoethyl)pyrazole possess the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Their structural difference lies in the point of attachment of the 2-bromoethyl group to the pyrazole ring: at a carbon atom (C4) or a nitrogen atom (N1). This seemingly minor variation has a profound impact on the molecule's electronic distribution, steric environment, and, consequently, its NMR spectral signature.
The Solution: A Multi-faceted NMR Approach
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HMBC and NOESY) NMR experiments provides a robust and self-validating system for the definitive assignment of these isomers.
¹H NMR Spectroscopy: A First Look at the Ring Environment
The ¹H NMR spectrum offers the initial and often most direct clues to the substitution pattern of the pyrazole ring.
Key Differentiating Features in ¹H NMR:
-
Number of Aromatic Signals: The most telling difference lies in the number and multiplicity of the signals corresponding to the pyrazole ring protons.
-
1-(2-bromoethyl)pyrazole (N-substituted): This isomer will exhibit three distinct signals for the pyrazole ring protons (H3, H4, and H5). The H4 proton will appear as a triplet, coupled to both H3 and H5. The H3 and H5 protons will appear as doublets.
-
4-(2-bromoethyl)pyrazole (C-substituted): This isomer will show only two signals for the pyrazole ring protons (H3 and H5), which will appear as singlets due to the absence of adjacent protons for coupling. The presence of an NH proton signal, which may be broad and exchangeable with D₂O, is also a key indicator of a C-substituted pyrazole.
-
-
Chemical Shifts of the Ethyl Group: The electronic environment of the bromoethyl chain is also subtly different in the two isomers.
-
In the N-substituted isomer, the methylene group attached to the nitrogen (N-CH₂) is directly influenced by the electronegative nitrogen atom and the aromatic ring current, typically resulting in a downfield chemical shift compared to the C-substituted isomer.
-
| Proton | Expected Chemical Shift (δ) for 1-(2-bromoethyl)pyrazole | Expected Chemical Shift (δ) for 4-(2-bromoethyl)pyrazole | Key Differentiator |
| Pyrazole Ring Protons | 3 distinct signals (doublet, triplet, doublet) | 2 distinct signals (singlets) | Number and multiplicity of signals |
| N-H Proton | Absent | Present (may be broad) | Presence/absence of NH signal |
| N-CH₂ / C-CH₂ | More downfield | More upfield | Chemical shift of the methylene group adjacent to the ring |
Table 1. Predicted ¹H NMR Chemical Shift Differences.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, reflecting the electronic changes in the carbon framework of the pyrazole ring.
Key Differentiating Features in ¹³C NMR:
-
Chemical Shift of C4: The substitution at C4 in the C-substituted isomer directly impacts its chemical shift. The presence of the ethyl group will cause a significant downfield shift for C4 compared to the unsubstituted C4 in the N-substituted isomer.
-
Symmetry: In the C-substituted isomer, the C3 and C5 carbons are chemically equivalent due to the plane of symmetry through the C4-substituent bond, resulting in a single signal for both. In the N-substituted isomer, C3 and C5 are inequivalent.
| Carbon | Expected Chemical Shift (δ) for 1-(2-bromoethyl)pyrazole | Expected Chemical Shift (δ) for 4-(2-bromoethyl)pyrazole | Key Differentiator |
| C3 | Distinct signal | Signal represents both C3 and C5 | Number of signals for C3/C5 |
| C4 | Upfield | Downfield (substituted) | Chemical shift of C4 |
| C5 | Distinct signal | Signal represents both C3 and C5 | Number of signals for C3/C5 |
Table 2. Predicted ¹³C NMR Chemical Shift Differences.
Unambiguous Assignment with 2D NMR: HMBC and NOESY
While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of connectivity and spatial relationships, leaving no room for ambiguity.
Heteronuclear Multiple Bond Correlation (HMBC): Mapping Long-Range Connections
The HMBC experiment is the most powerful tool for distinguishing these isomers. It reveals correlations between protons and carbons that are separated by two or three bonds.
The Decisive HMBC Correlation:
-
1-(2-bromoethyl)pyrazole: The key correlation will be a ³J coupling between the protons of the methylene group attached to the nitrogen (N-CH₂) and the C3 and C5 carbons of the pyrazole ring. This unequivocally establishes the N-C bond.
-
4-(2-bromoethyl)pyrazole: The protons of the methylene group attached to the C4 carbon (C-CH₂) will show correlations to C3, C4, and C5 of the pyrazole ring. The absence of a correlation from these protons to a nitrogen atom confirms the C-C bond.
Figure 1. Key HMBC correlations for isomer differentiation.
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Proximity
The NOESY experiment reveals protons that are close to each other in space, regardless of their bonding connectivity.
Confirming Substitution with NOESY:
-
1-(2-bromoethyl)pyrazole: A clear NOE correlation will be observed between the N-CH₂ protons and the H5 proton of the pyrazole ring, confirming the proximity of the ethyl group to this position.
-
4-(2-bromoethyl)pyrazole: NOE correlations will be seen between the C-CH₂ protons and the H3 and H5 protons of the pyrazole ring, consistent with the substituent being located at the C4 position.
Figure 2. Key NOESY correlations for isomer confirmation.
Experimental Protocols
To ensure the acquisition of high-quality, unambiguous data, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve approximately 5-10 mg of the pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
Figure 3. Recommended NMR experimental workflow.
1. ¹H NMR:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
2. ¹³C{¹H} NMR:
- Pulse Program: Standard proton-decoupled experiment.
- Spectral Width: 200-220 ppm.
- Number of Scans: 1024 or more, as ¹³C is less sensitive.
- Relaxation Delay (d1): 2 seconds.
3. gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
- Pulse Program: Standard gHMBC sequence.
- Optimization: Optimized for a long-range coupling constant of 8 Hz.
- Spectral Width (F2 - ¹H): 12-16 ppm.
- Spectral Width (F1 - ¹³C): 200-220 ppm.
- Number of Scans per Increment: 8-16.
- Relaxation Delay (d1): 1.5 seconds.
4. NOESY (Nuclear Overhauser Effect Spectroscopy):
- Pulse Program: Standard NOESY sequence.
- Mixing Time (d8): 0.5-1.0 seconds.
- Spectral Width (F1 and F2): 12-16 ppm.
- Number of Scans per Increment: 8-16.
- Relaxation Delay (d1): 1.5 seconds.
Conclusion
The differentiation of 4-(2-bromoethyl)pyrazole and 1-(2-bromoethyl)pyrazole is a critical step in ensuring the integrity of chemical research and development. While ¹H and ¹³C NMR spectroscopy provide strong initial indications, the unambiguous assignment relies on the definitive connectivity information provided by 2D NMR experiments, particularly HMBC. By following the systematic approach outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized pyrazole derivatives, paving the way for reliable downstream applications.
References
-
Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3373. [Link]
-
PubChem. (n.d.). 1-(2-bromoethyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
comparison of bromoethyl vs chloroethyl pyrazole reactivity
Topic: Comparative Reactivity Guide: 1-(2-Bromoethyl) vs. 1-(2-Chloroethyl) Pyrazoles
Executive Summary: The Strategic Choice
For researchers utilizing 1-(2-haloethyl)pyrazoles as alkylating agents or synthons, the choice between the bromoethyl and chloroethyl analogues is a trade-off between kinetic efficiency and process control .
-
Select 1-(2-Bromoethyl)pyrazole when:
-
Reaction speed is critical.
-
The substrate (nucleophile) is weak or thermally sensitive.
-
You are performing intramolecular cyclizations where high temperatures might degrade the ring system.
-
-
Select 1-(2-Chloroethyl)pyrazole when:
-
Process safety and shelf-stability are priorities (lower toxicity/degradation risk).
-
You require high selectivity and wish to minimize elimination side-products (vinyl pyrazoles).
-
The reaction will be run at elevated temperatures (reflux) where the chloride's lower reactivity is overcome, offering a more controlled rate.
-
Mechanistic Foundation: Leaving Group Physics
The reactivity difference is governed fundamentally by the carbon-halogen bond strength and the polarizability of the leaving group.
-
Bond Dissociation Energy (BDE): The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~338 kJ/mol). This lowers the activation energy (
) for bond cleavage in both Nucleophilic Substitution ( ) and Elimination ( ) pathways. -
Polarizability: Bromide is a "softer," larger ion than chloride. This makes the C-Br bond more polarizable, stabilizing the transition state during nucleophilic attack.
Comparative Reactivity Profile
| Feature | 1-(2-Bromoethyl)pyrazole | 1-(2-Chloroethyl)pyrazole |
| High ( | Moderate (Requires heat/catalyst) | |
| Elimination Risk ( | High (Forms 1-vinylpyrazole readily with base) | Low (Requires strong base + heat) |
| Storage Stability | Low (Light sensitive, degrades to HBr + vinyl) | High (Stable at RT, less light sensitive) |
| Finkelstein Susceptibility | N/A | Excellent candidate for in-situ iodination (NaI/acetone) |
Reaction Pathways & Decision Logic
The following diagram illustrates the kinetic bifurcation faced when using these reagents. Note that while the Bromo- analog lowers the barrier to the desired product (
Figure 1: Bifurcation of reaction pathways. The Bromo- derivative accelerates both pathways, requiring careful pH control to avoid vinyl pyrazole formation.
Detailed Application Analysis
A. Intermolecular Alkylation (Coupling)
When attaching the pyrazole ethyl chain to an external amine or thiol:
-
Bromo-Protocol: Often proceeds at Room Temperature in polar aprotic solvents (DMF, MeCN). Ideal for valuable or sensitive nucleophiles.
-
Chloro-Protocol: Typically requires heating to 60–80°C or the addition of NaI (Finkelstein catalyst) to generate the reactive iodide species in situ.
B. Intramolecular Cyclization (Fused Ring Synthesis)
A common application is cyclizing the ethyl chain onto a substituent at the pyrazole C-5 position to form bicyclic systems (e.g., dihydropyrazolo[1,5-a]pyrazines).
-
Advantage Br: Cyclization often occurs spontaneously or with mild warming, preserving the aromaticity of the pyrazole ring.
-
Risk: If the geometry is strained, the Bromo- analog may preferentially eliminate to the vinyl species rather than cyclize.
Experimental Protocols
Protocol A: Mild N-Alkylation using 1-(2-Bromoethyl)pyrazole
Use this for thermally sensitive amines.
-
Setup: Flame-dry a round-bottom flask under
. -
Reagents: Dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
-
Base: Add
(2.0 equiv). Note: Avoid strong soluble bases like NaOEt to minimize elimination. -
Addition: Add 1-(2-bromoethyl)pyrazole (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Monitor via TLC (typically 2–6 hours).
-
Workup: Filter solids, concentrate filtrate, and purify via flash chromatography.
Protocol B: Controlled Alkylation using 1-(2-Chloroethyl)pyrazole
Use this for robust substrates or large-scale reactions.
-
Setup: Standard reflux apparatus.
-
Reagents: Dissolve the thiol/amine (1.0 equiv) in Ethanol or DMF.
-
Catalysis (Optional): Add NaI (0.1 equiv) to accelerate the reaction via the iodide intermediate.
-
Addition: Add 1-(2-chloroethyl)pyrazole (1.2 equiv).
-
Reaction: Heat to reflux (80°C) for 12–18 hours.
-
Monitoring: Watch for the disappearance of the chloride. If vinyl pyrazole forms (distinct alkene protons in NMR), lower temperature and increase reaction time.
Troubleshooting: The "Vinyl" Problem
A common failure mode is the conversion of the starting material into 1-vinylpyrazole via elimination.
| Symptom | Cause | Solution |
| New spots on TLC (non-polar) | Elimination to vinyl pyrazole. | Switch solvent to non-polar (Toluene) or remove strong bases. |
| Low Yield (Bromo) | Hydrolysis of C-Br bond. | Ensure anhydrous conditions; switch to Chloro- analog. |
| No Reaction (Chloro) | Bond too strong. | Add 10 mol% NaI (Finkelstein) or switch to Bromo- analog. |
References
-
Silva, V. L. M., & Silva, A. M. S. (2022).[1] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[1] Link
- Cited for: Elimination mechanisms converting haloethyl pyrazoles to vinyl pyrazoles.
-
Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93, 1225–1232. Link
- Cited for: General kinetic trends of alkyl halide substitutions in arom
-
BenchChem. (2025).[2] A Head-to-Head Comparison of Pyrazole Synthesis Routes. Link
-
Kumar, D., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, 27(01), 99-105. Link
- Cited for: Protocol for reacting chloroethyl pyrazoles at elevated temper
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
elemental analysis data for 4-(2-bromoethyl)-1H-pyrazole derivatives
Topic: Comparative Guide: Elemental Analysis & Stability of 4-(2-Bromoethyl)-1H-pyrazole Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Format: Technical Comparison Guide (Publish-Ready).
Synthesis, Stability, and Analytical Validation
Executive Summary
The moiety This compound is a high-value synthetic intermediate, widely employed in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its utility lies in the "linker" capability of the ethyl chain, allowing the attachment of the pyrazole scaffold to other pharmacophores via nucleophilic substitution.
However, this utility comes with a significant chemical challenge: autocatalytic instability . The nucleophilic nature of the pyrazole nitrogen (NH) combined with the electrophilic alkyl bromide tail creates a perfect storm for intermolecular self-alkylation (polymerization).
This guide compares the 4-(2-bromoethyl) scaffold against its chloro-analogs and establishes the Hydrobromide (HBr) salt as the superior form for storage and handling. We provide validated elemental analysis data standards to ensure researchers can distinguish high-purity intermediates from degraded polymers.
Strategic Comparison: Reactivity & Stability
A. The Halogen Choice: Bromo- vs. Chloro- vs. Tosyl-
In medicinal chemistry, the leaving group at the ethyl position dictates the workflow efficiency.
| Derivative | Reactivity ( | Stability Profile | Recommended Use Case |
| 4-(2-Bromoethyl) | High (100) | Moderate. Prone to cyclization/polymerization as a free base. | Preferred. Ideal balance of reactivity and shelf-life (as salt). |
| 4-(2-Chloroethyl) | Low (1) | High. Very stable but requires harsh conditions (high heat/NaI) to react. | Long-term storage; large-scale process where heat is acceptable. |
| 4-(2-Tosyloxyethyl) | Very High (>500) | Low. Decomposes rapidly; significant hydrolysis risk. | Only for in situ generation; not recommended for isolation. |
B. The Critical Form: Free Base vs. Hydrobromide Salt
The most common failure mode in handling this compound is isolating it as a free base.
-
Free Base (Unstable): The pyrazole NH (
) attacks the C-Br bond of a neighboring molecule, leading to oligomers. -
Hydrobromide Salt (Stable): Protonation of the pyrazole nitrogen removes its nucleophilicity, effectively "capping" the self-destruction mechanism.
Expert Insight: Always store this compound as the HBr salt . If the free base is required for a reaction, generate it in situ with a mild base (e.g.,
) in the presence of the electrophile.
Experimental Protocol: Synthesis & Salt Isolation
Objective: Synthesis of high-purity this compound hydrobromide.
Reagents
-
Precursor: 4-(2-Hydroxyethyl)-1H-pyrazole (1.0 equiv)
-
Brominating Agent: Phosphorus Tribromide (
) (0.4 equiv) or -
Solvent: Acetonitrile (
) or Dichloromethane ( )
Step-by-Step Methodology
-
Setup: Charge a flame-dried 3-neck flask with 4-(2-hydroxyethyl)-1H-pyrazole suspended in anhydrous DCM under
atmosphere. Cool to 0°C. -
Bromination: Dropwise add
(dissolved in DCM) over 30 minutes. The exotherm must be controlled to keep internal temp <5°C. -
Reflux: Allow to warm to room temperature (RT), then reflux for 2 hours to ensure complete conversion.
-
Quench & Salt Formation: Cool to 0°C. Slowly add absolute ethanol to quench excess
.-
Crucial Step: Do not neutralize with aqueous base. Instead, introduce dry HBr gas or add concentrated hydrobromic acid (48%) dropwise until precipitation occurs.
-
-
Isolation: Filter the white crystalline solid. Wash with cold
to remove phosphorus byproducts. -
Drying: Dry under high vacuum over
to remove trace water/acid.
Analytical Validation: Elemental Analysis Data
Elemental analysis (CHN) is the definitive method to confirm the salt stoichiometry (Mono-HBr vs. Hemi-HBr) and purity.
Table 1: Theoretical vs. Acceptable Found Values
Standard: Journal of Medicinal Chemistry acceptance criteria (±0.4%).
| Compound Form | Formula | Element | Calculated (%) | Acceptable Found Range (%) |
| This compound (Free Base - Theoretical) | C H N | 34.314.0316.01 | N/A (Unstable) | |
| This compound Hydrobromide (Target Product) | C H N | 23.47 3.15 10.95 | 23.07 – 23.87 2.75 – 3.55 10.55 – 11.35 | |
| 4-(2-Chloroethyl)-1H-pyrazole Hydrochloride (Reference) | C H N | 35.534.7716.57 | 35.13 – 35.934.37 – 5.1716.17 – 16.97 |
Interpreting the Data[1][2][3][5][10][11][13][14][15][16][17]
-
Low Carbon/Nitrogen: Often indicates trapped inorganic salts (e.g., phosphorus residues) or excess HBr (forming a hygroscopic mass).
-
High Carbon: Indicates incomplete bromination (presence of starting alcohol) or polymerization (loss of HBr).
-
Hygroscopicity: The HBr salt is hygroscopic. Samples for EA must be dried extensively (24h, 50°C, <1 mbar) immediately prior to combustion.
Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis and handling of these derivatives to prevent degradation.
Figure 1: Critical stability workflow. Isolating the free base leads to rapid polymerization; the HBr salt is the required stable form.
References
-
Synthesis of Pyrazoles: Alinezhad, H., et al. (2011). "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 55(4).[7] Link
-
Reactivity of Halo-pyrazoles: PubChem Compound Summary for this compound. Link
-
Crystallographic Data: "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." MDPI Crystals, 2023. (Context on halogenated pyrazole stability). Link
-
General Pyrazole Synthesis: "Pyrazole synthesis - Recent Literature." Organic Chemistry Portal. Link
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A Senior Application Scientist's Guide to Identifying Impurities in Commercial 4-(2-bromoethyl)-1H-pyrazole Batches
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe pharmaceutical products are built. 4-(2-bromoethyl)-1H-pyrazole is a critical building block in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors and other targeted therapies.[1][2][3] The presence of even minute quantities of impurities can have profound consequences, leading to aberrant reaction pathways, the formation of toxic byproducts, and significant challenges in downstream purification processes.
This guide provides an in-depth, objective comparison of analytical methodologies for the robust identification and characterization of impurities in commercial batches of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind our experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Origin Story: Anticipating Impurities from Synthesis
To effectively hunt for impurities, one must first understand where they come from. While multiple synthetic routes exist, a common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine, followed by functionalization.[4][5] For this compound, this process introduces several potential impurity classes:
-
Starting Materials & Reagents: Unreacted precursors or excess brominating agents (e.g., N-Bromosuccinimide) may persist.[6]
-
Positional Isomers: The cyclization step is not always perfectly regioselective, potentially leading to the formation of 3-(2-bromoethyl)-1H-pyrazole or 5-(2-bromoethyl)-1H-pyrazole. These isomers can be particularly problematic as they often share similar physical properties, making separation difficult.
-
Byproducts of Side Reactions: The bromoethyl group is susceptible to elimination under basic conditions, forming 4-vinyl-1H-pyrazole. Hydrolysis can also occur, yielding 4-(2-hydroxyethyl)-1H-pyrazole.
-
Degradation Products: Over time, or upon exposure to light and air, the compound may degrade. Oxidative degradation is a common pathway for such molecules.[7][8][9]
The following diagram illustrates a plausible synthetic pathway and highlights the potential points of impurity introduction.
Caption: Plausible synthesis of this compound and key impurity formation points.
An Orthogonal Approach to Impurity Identification
No single analytical technique is infallible. A robust impurity identification strategy relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The following workflow provides a logical sequence for analyzing a new batch of material.
Caption: A comprehensive workflow for impurity identification in new material batches.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of purity analysis for non-volatile organic compounds. Its high resolution, sensitivity (with UV detection), and quantitative accuracy make it indispensable.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like pyrazole derivatives.[10]
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of both polar (e.g., hydrolyzed byproduct) and non-polar impurities. A phosphate buffer is added to maintain a consistent pH, which is critical for reproducible retention times of ionizable compounds like pyrazoles.
-
Detector: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector as it provides spectral data for each peak. This allows for peak purity assessment and can help differentiate between impurities that co-elute. The pyrazole ring typically has strong absorbance below 220 nm.[10]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA, 210 nm (for quantification), with spectral scan from 200-400 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the this compound batch and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[10][11]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying volatile and semi-volatile organic compounds. Its coupling of gas-phase separation with a mass-selective detector provides unparalleled identification capabilities for unknown peaks.[12][13]
Causality Behind Experimental Choices:
-
Technique: GC is ideal for thermally stable, volatile compounds. This compound and many potential low molecular weight impurities (e.g., unreacted starting materials, solvent residues) fit this profile.
-
Detector: A mass spectrometer provides two crucial pieces of information: the molecular weight (from the molecular ion peak) and a fragmentation pattern (a "fingerprint") that can be compared against spectral libraries for confident identification. The presence of bromine is easily confirmed by its characteristic isotopic pattern (79Br and 81Br in ~1:1 ratio).[12]
-
Column: A low-polarity column (e.g., DB-5ms) is a general-purpose choice suitable for separating a wide range of compounds based on their boiling points.
Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane or Ethyl Acetate.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography separates impurities, NMR provides the definitive structural elucidation. It is particularly powerful for distinguishing isomers, which can be chromatographically challenging.[14][15]
Causality Behind Experimental Choices:
-
1H NMR: This is the first and fastest NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The distinct signals of the pyrazole ring protons are highly sensitive to the substitution pattern, making it an excellent tool for identifying positional isomers.[16][17]
-
13C NMR: Provides information on the carbon skeleton of the molecule, complementing the 1H data.
-
2D NMR (COSY, HSQC): For complex mixtures or novel impurities, 2D NMR experiments are used to unambiguously assign all proton and carbon signals and confirm the final structure.
Experimental Protocol: 1H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Experiment: Standard proton experiment.
-
Key Diagnostic Signals for this compound:
-
Pyrazole Protons: Two singlets in the aromatic region (typically ~7.5 ppm). In a 4-substituted pyrazole, the C3-H and C5-H protons are chemically equivalent and appear as a single peak.
-
Ethyl Protons: Two triplets in the aliphatic region, corresponding to the -CH2-CH2-Br moiety.
-
-
Isomer Identification: A key positional isomer, such as 3-(2-bromoethyl)-1H-pyrazole, would show a different pattern for the pyrazole ring protons: two doublets instead of two singlets, due to coupling between the C4-H and C5-H.
Comparison of Analytical Techniques
The following table summarizes the strengths and weaknesses of each technique in the context of this specific analytical challenge.
| Feature | RP-HPLC-PDA | GC-MS | 1H NMR |
| Primary Use | Quantitative purity assessment, separation of non-volatile impurities. | Identification of volatile/semi-volatile impurities, structural confirmation via MS. | Definitive structural elucidation, isomer identification, absolute purity (with internal standard). |
| Strengths | High precision and accuracy, robust, excellent for routine QC.[10][11] | High sensitivity, definitive identification via mass spectral libraries, excellent for solvents and low MW byproducts.[12][18] | Unambiguous structure confirmation, unmatched capability for isomer differentiation.[14][19] |
| Weaknesses | Peak identification is not definitive without MS, may not separate all isomers. | Not suitable for non-volatile or thermally labile compounds, quantification can be less precise than HPLC. | Lower sensitivity than chromatographic methods, complex spectra with mixtures, requires higher sample concentration. |
| Best for Identifying | Hydrolysis products, higher molecular weight byproducts. | Unreacted starting materials, residual solvents, elimination products. | Positional isomers (e.g., 3- vs 4-substituted).[14] |
Conclusion
Ensuring the purity of this compound is a non-negotiable prerequisite for its use in research and drug development. A multi-faceted analytical strategy is essential for a comprehensive understanding of a given batch's impurity profile. This guide advocates for an orthogonal approach, leveraging the quantitative power of RP-HPLC, the identification certainty of GC-MS, and the definitive structural insight of NMR spectroscopy. By understanding the synthetic origin of potential impurities and applying these self-validating analytical protocols, researchers can proceed with confidence, knowing their foundational chemistry is sound. This rigorous approach not only ensures experimental reproducibility but also upholds the highest standards of scientific integrity and drug safety.
References
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Chandrasekar, R. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. [Link]
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Gaba, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from ResearchGate. [Link]
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Pelter, M. W., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 370-373. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from organic-chemistry.org. [Link]
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Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent Technologies Application Note. [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from iosrjournals.org. [Link]
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MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from mdpi.com. [Link]
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PubMed. (n.d.). Degradation products of the promethazine radical cation. Retrieved from PubMed. [Link]
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SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from sioc-journal.cn. [Link]
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EPA Archive. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from archive.epa.gov. [Link]
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Walsh Medical Media. (2019). Quantitative Determination of Brexpiprazole by RP-HPLC Method. Retrieved from walshmedicalmedia.com. [Link]
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ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. Retrieved from ResearchGate. [Link]
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SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from scielo.org.mx. [Link]
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Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from link.springer.com. [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from mdpi.com. [Link]
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ResearchGate. (2025). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Retrieved from ResearchGate. [Link]
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MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from mdpi.com. [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from pubs.rsc.org. [Link]
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PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from ncbi.nlm.nih.gov. [Link]
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Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from chromatographytoday.com. [Link]
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PMC - NIH. (n.d.). Current status of pyrazole and its biological activities. Retrieved from ncbi.nlm.nih.gov. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from globalresearchonline.net. [Link]
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PMC - NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from ncbi.nlm.nih.gov. [Link]
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ResearchGate. (2025). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from ResearchGate. [Link]
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ResearchGate. (2025). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Retrieved from ResearchGate. [Link]
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MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from mdpi.com. [Link]
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ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles. Retrieved from ResearchGate. [Link]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds. Retrieved from mdpi.com. [Link]
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ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from ResearchGate. [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from connectjournals.com. [Link]
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JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from jocpr.com. [Link]
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A Comparative Guide to the Crystal Structures of 4-Substituted Pyrazoles: The Halogen Series
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and the capacity for substitution at multiple positions, allowing for the fine-tuning of its physicochemical and biological characteristics. This has led to the development of a plethora of successful therapeutic agents across a wide range of disease areas.[1][3] Prominent examples include the anti-inflammatory drug celecoxib, the anticoagulant apixaban, and the erectile dysfunction medication sildenafil, all of which feature a pyrazole core.[1] The significance of the pyrazole scaffold is further underscored by its prevalence in recently FDA-approved protein kinase inhibitors for cancer therapy, such as crizotinib and ruxolitinib.[4]
Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, dyes, and fluorescent materials.[2] The ability of the pyrazole ring to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a valuable building block in crystal engineering, enabling the design of supramolecular architectures with specific topologies and functions.
The substitution at the 4-position of the pyrazole ring is of particular interest as it significantly influences the molecule's electronic distribution, steric profile, and intermolecular interactions, thereby dictating its crystal packing and, consequently, its solid-state properties. This guide provides a comparative analysis of the crystal structures of a homologous series of 4-halogenated pyrazoles (4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazole), offering insights into the subtle yet profound effects of halogen substitution on their supramolecular assemblies. We will delve into the experimental methodologies for their synthesis and single-crystal X-ray diffraction analysis, providing a robust framework for researchers in the field.
Comparative Analysis of Crystal Structures: 4-Halogenated-1H-Pyrazoles
A systematic examination of the crystal structures of 4-halogenated-1H-pyrazoles reveals a fascinating divergence in their solid-state organization, primarily driven by the nature of the halogen atom. While the chloro and bromo derivatives are isostructural, the fluoro and iodo counterparts adopt distinct packing motifs.[5][6] This highlights the intricate interplay of hydrogen bonding and other intermolecular forces in directing the crystal architecture.
The most striking difference lies in their supramolecular assemblies. 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole both form trimeric, nearly planar triangular units through N-H···N hydrogen bonds.[5][6][7] In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole arrange into one-dimensional polymeric chains (catemers), also held together by N-H···N hydrogen bonds.[5][6][8] However, even within the catemeric structures, the fluoro and iodo analogs are not isostructural.[5][6]
This structural dichotomy can be attributed to a combination of factors, including the size, electronegativity, and polarizability of the halogen substituent, which modulate the acidity of the N-H proton, the basicity of the pyridine-like nitrogen, and the potential for other intermolecular interactions like halogen bonding.[9]
Below is a summary of the key crystallographic data for the 4-halogenated-1H-pyrazole series.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Supramolecular Motif | Reference |
| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | Triclinic | P1 | 5.6045(2) | 7.4315(3) | 9.5396(4) | 71.689(2) | 87.731(2) | 84.968(2) | 375.72(3) | Catemer (Chain) | [8][10][11] |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | 13.062(3) | 6.915(1) | 8.877(2) | 90 | 90 | 90 | 801.8(3) | Trimer | [7][12] |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | Orthorhombic | Pnma | 13.483(1) | 6.891(1) | 8.880(1) | 90 | 90 | 90 | 825.2(2) | Trimer | [5][6] |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | P2₁ab | - | - | - | 90 | 90 | 90 | - | Catemer (Chain) | [5][6] |
Note: Detailed unit cell parameters for 4-iodo-1H-pyrazole in the P2₁ab space group are available in the supplementary information of the cited reference. The structure was also solved in the Cmme space group where it exhibits disorder.[5]
The structural data clearly illustrates that even a simple substitution pattern within a homologous series can lead to significant changes in the crystalline architecture. This has profound implications for the material properties, such as solubility, melting point, and bioavailability, which are critical considerations in drug development.
Experimental Protocols
Synthesis of 4-Halogenated Pyrazoles
A common and effective method for the synthesis of 4-halogenated pyrazoles is the direct halogenation of the 1H-pyrazole parent ring. The following protocol is a representative example for the synthesis of 4-bromopyrazole.
Step-by-Step Protocol for the Synthesis of 4-Bromopyrazole: [13]
-
Reaction Setup: Suspend 1H-pyrazole (10 g, 147 mmol) in 150 mL of water in a round-bottom flask at room temperature with magnetic stirring.
-
Addition of Halogenating Agent: Add N-bromosuccinimide (NBS) (26.1 g, 147 mmol) to the suspension in one portion. The reaction mixture will immediately turn milky white.
-
Reaction: Continue stirring the mixture at room temperature for 24 hours.
-
Work-up and Extraction: After 24 hours, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with aqueous sodium carbonate (Na₂CO₃) solution and saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often obtained as an oil that solidifies upon standing.
-
Purification: The crude 4-bromopyrazole can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain crystals suitable for X-ray diffraction.
Causality Behind Experimental Choices:
-
Water as Solvent: Water is an inexpensive, non-toxic, and environmentally benign solvent. The reaction proceeds efficiently in an aqueous medium.
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to elemental bromine for electrophilic bromination. It is a solid that is easy to handle.
-
Aqueous Wash: The sodium carbonate wash is crucial to neutralize any acidic byproducts, such as succinimide, and to remove any unreacted NBS. The brine wash helps to remove residual water from the organic layer.
A similar approach can be adapted for the synthesis of 4-chloro and 4-iodopyrazoles using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) or iodine with a mild base, respectively.[14] The synthesis of 4-fluoropyrazole is more challenging and often requires specialized fluorinating agents. An alternative multicomponent electrocatalytic synthesis can also be employed for the preparation of 4-chloro, 4-bromo, and 4-iodopyrazoles using sodium halides as the halogen source.[15]
Caption: Workflow for the synthesis of 4-bromopyrazole.
Single-Crystal X-ray Diffraction (SC-XRD)
Obtaining a high-quality crystal structure is paramount for a detailed understanding of the molecular and supramolecular features of a compound. The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules like 4-substituted pyrazoles.[16][17][18]
Step-by-Step Protocol for SC-XRD Analysis:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100-170 K) using a cryostream. This minimizes thermal motion of the atoms and can protect against sample degradation from the X-ray beam.[7]
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected in a series of frames with short exposure times.[16][18]
-
-
Data Reduction:
-
Integrate the raw diffraction data to determine the intensities of the reflections.
-
Apply corrections for various experimental factors, including background scattering, Lorentz factor, polarization, and absorption.
-
Merge equivalent reflections and determine the final space group.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms, which can often be found in the difference Fourier map.
-
The final refined structure is evaluated based on crystallographic R-factors (R1 and wR2) and the goodness-of-fit (GooF).
-
Causality Behind Experimental Choices:
-
Low Temperature: Collecting data at low temperatures is crucial for obtaining high-resolution data as it reduces atomic vibrations, leading to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.[7]
-
Monochromatic X-rays: Using X-rays of a single wavelength simplifies the diffraction experiment and the interpretation of the resulting pattern, as described by Bragg's Law.[16]
-
Full Sphere of Data: Collecting a complete dataset ensures that all unique reflections are measured, which is essential for an accurate structure determination.
Caption: General workflow for single-crystal X-ray diffraction.
Conclusion
This guide has provided a comparative overview of the crystal structures of 4-halogenated pyrazoles, demonstrating the significant impact of substitution on their supramolecular architecture. The divergence from trimeric assemblies for chloro and bromo analogs to catemeric chains for fluoro and iodo derivatives underscores the delicate balance of intermolecular forces in the solid state. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction offer a practical framework for researchers investigating these and other related heterocyclic systems. A thorough understanding of the principles of crystal engineering, supported by robust experimental data, is essential for the rational design of new pyrazole-based molecules with tailored properties for applications in drug discovery and materials science.
References
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 4, 2026, from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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4-Bromopyrazole. (n.d.). LookChem. Retrieved February 4, 2026, from [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025, December 8). ResearchGate. Retrieved February 4, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
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Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved February 4, 2026, from [Link]
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Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. (2023, April 3). IUCr Journals. Retrieved February 4, 2026, from [Link]
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Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2023, April 3). ResearchGate. Retrieved February 4, 2026, from [Link]
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Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. (2023, May 1). Office of Scientific and Technical Information. Retrieved February 4, 2026, from [Link]
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Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021, August 17). IUCr Journals. Retrieved February 4, 2026, from [Link]
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Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. (2022, November 9). PubMed. Retrieved February 4, 2026, from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 10). ResearchGate. Retrieved February 4, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved February 4, 2026, from [Link]
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(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2025, August 10). ResearchGate. Retrieved February 4, 2026, from [Link]
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Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH - Universität Zürich. Retrieved February 4, 2026, from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023, July 14). Semantic Scholar. Retrieved February 4, 2026, from [Link]
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The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025, October 25). ResearchGate. Retrieved February 4, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved February 4, 2026, from [Link]
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Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved February 4, 2026, from [Link]
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Low-temperature crystal structure of 4-chloro-1H-pyrazole. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved February 4, 2026, from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
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Safety Operating Guide
4-(2-bromoethyl)-1H-Pyrazole proper disposal procedures
Technical Guide: Safe Handling and Disposal of 4-(2-bromoethyl)-1H-Pyrazole
Part 1: Executive Directive
Immediate Classification: Halogenated Organic Waste.[1] Critical Restriction: Do NOT dispose of via sanitary sewer, trash, or evaporation.[1] Primary Hazard: Alkylating agent (Genotoxic potential).[1]
This guide defines the operational standards for the containment, classification, and disposal of this compound (CAS: 83467-28-1 or analogs).[1][2] As a nitrogen-containing heterocycle with a reactive alkyl halide side chain, this compound presents specific reactivity hazards that dictate its waste management lifecycle.
Part 2: Chemical Identity & Hazard Mechanism[1][3][4][5][6][7]
To ensure safety, researchers must understand the causality of the hazard.[1] This is not merely a "toxic" chemical; it is a reactive electrophile.[1]
-
Mechanism of Toxicity: The 2-bromoethyl group functions as a potent alkylating agent.[1] The bromide ion (
) is a good leaving group, allowing the ethyl chain to attack nucleophilic centers in biological macromolecules (DNA/RNA/Proteins).[1] This creates a risk of mutagenesis and severe tissue irritation (H315, H319, H335).[1] -
Chemical Stability: While the pyrazole ring is relatively stable, the alkyl bromide tail is susceptible to hydrolysis and nucleophilic substitution.[1] Mixing with strong bases (e.g., NaOH, KOH) can trigger rapid dehydrohalogenation (releasing HBr) or substitution reactions, potentially generating heat or unexpected toxic byproducts.[1]
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Molecular Formula | Contains Nitrogen and Bromine; requires high-temperature incineration.[1] | |
| Physical State | Solid or Viscous Liquid | High boiling point; low volatility but generates irritant dust/aerosols.[1] |
| Reactivity | Electrophilic Alkyl Halide | Incompatible with Strong Bases & Oxidizers. |
| GHS Classification | Skin/Eye Irritant, Acute Tox.[1][3][4] | Requires full skin/eye protection (Nitrile + Goggles).[1][5] |
| Waste Stream | Halogenated Organic | Must be segregated from non-halogenated solvents to prevent cross-contamination costs.[6] |
Part 3: Disposal Protocol
This protocol follows the "Cradle-to-Grave" management principle mandated by EPA RCRA regulations.[1]
Step 1: Waste Stream Characterization
Do not mix this compound with general organic waste.[1] It must be classified as Halogenated Organic Waste due to the bromine content.
-
Why? Halogenated compounds require specific incineration conditions (higher temperatures, scrubbers) to prevent the formation of dioxins or release of acid gases (HBr/Br2).[1] Mixing them with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs.[1]
Step 2: Segregation & Container Selection
-
Container: Use High-Density Polyethylene (HDPE) or Glass containers.
-
Avoid: Metal containers (aluminum/steel) if the waste is acidic or wet, as HBr formation can corrode the metal.[1]
-
-
Segregation:
Step 3: Labeling & Storage
-
Constituents: Explicitly list "this compound" and "Brominated Organics."
-
Cap: Keep tightly capped.[1][7] Do not leave funnels in waste bottles.
Part 4: Visualization of Workflows
Figure 1: Disposal Decision Logic
This decision tree guides the researcher through the immediate classification process to prevent illegal disposal.
Caption: Figure 1.[1] Logic flow for assigning the correct waste stream, prioritizing segregation of reactive mixtures.
Figure 2: Laboratory Waste Segregation Layout
A visual guide to physical setup in the satellite accumulation area.
Caption: Figure 2. Physical segregation map. Red lines indicate critical incompatibilities that must be physically separated by secondary containment.
Part 5: Emergency Spill Response
If a spill occurs, immediate containment is required to prevent alkylating vapors or dust from spreading.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1][8] If outside a fume hood, increase ventilation.[1]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] Use a respirator (N95 or organic vapor cartridge) if dust/aerosols are present.[1]
-
Containment:
-
Disposal of Debris: All cleanup materials (gloves, absorbent, scoops) must be placed in the Halogenated Organic Waste container.[1]
References
-
PubChem. (2025).[1] 4-Bromopyrazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
American Chemical Society. (2023).[1] Guide to Laboratory Waste Management. Retrieved from [Link][1]
-
Washington State University. (2024).[1] Halogenated Organic Liquids SOP. Retrieved from [Link][1][10]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 4-(2-bromoethyl)-1H-Pyrazole
This guide outlines the mandatory safety protocols, personal protective equipment (PPE), and operational workflows for handling 4-(2-bromoethyl)-1H-Pyrazole (CAS: 1142953-56-7).
Core Safety Directive: Due to the presence of the 2-bromoethyl moiety, this compound must be treated as a potent alkylating agent . In the absence of comprehensive toxicological data, users must assume it possesses genotoxic and vesicant-like properties similar to nitrogen mustard precursors.
Executive Safety Summary
| Parameter | Critical Specification |
| CAS Number | 1142953-56-7 |
| Hazard Class | Alkylating Agent (High Alert) |
| Primary Risks | Severe Skin/Eye Irritation, Respiratory Damage, Potential Mutagenicity.[1] |
| Containment | Fume Hood Mandatory . No open-bench handling. |
| Decontamination | 10% Sodium Thiosulfate (aq) or 1M NaOH.[1] |
Hazard Analysis & Risk Assessment
To ensure safety, we must understand the causality of the hazard. This molecule is not just an irritant; it is a chemical weapon candidate on a molecular scale.
-
Mechanism of Toxicity (The "Why"): The 2-bromoethyl group (
) is a primary alkyl halide. The carbon attached to the bromine is highly electrophilic. Upon contact with biological tissue, it undergoes nucleophilic substitution ( ), transferring the alkyl group to DNA bases (guanine), proteins, or enzymes.[1] This causes:-
Cellular Damage: Cross-linking or bulky adduct formation leading to apoptosis.
-
Delayed Effects: Symptoms of exposure (redness, blistering) may be delayed by hours, leading to inadvertent widespread contamination.[1]
-
-
Self-Validating Risk Control:
-
If you can smell it, the containment has already failed.
-
If the secondary glove shows discoloration, the primary barrier is compromised.
-
PPE Specification Matrix
This matrix is designed to provide redundancy. Single barriers are insufficient for alkylating agents.
| Zone | Required Equipment | Technical Justification |
| Respiratory | Engineering Control: Certified Chemical Fume Hood. PPE: N95/P100 (only for spill cleanup). | The compound may be a fine powder or volatile oil.[1] Inhalation delivers the alkylator directly to the alveoli. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).[1] Face Shield required for volumes >100 mg. | Standard safety glasses allow vapors to bypass the lens.[1] Goggles provide a gas-tight seal against lacrimators. |
| Dermal (Hands) | Double Gloving Protocol: Inner: Nitrile (4 mil).[1] Outer: Nitrile (8 mil) or Laminate (Silver Shield). | Alkyl bromides can permeate thin nitrile.[1] The outer glove acts as a sacrificial layer; the inner glove is the biological barrier. |
| Body | Tyvek® Lab Coat (closed front) + Chemical Apron.[1] | Cotton lab coats absorb and hold the chemical against the skin.[1] Tyvek repels particulates and splashes. |
Operational Handling Protocol
Phase 1: Preparation & Storage
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyl bromides can degrade to release HBr, pressurizing the vial.
-
Vial Opening: ALWAYS open in a fume hood. Check for pressure build-up.[2][3]
Phase 2: Weighing & Transfer
-
Static Control: Use an anti-static gun if the solid is fluffy. Static discharge can disperse the powder outside the balance.
-
The "Double-Containment" Rule: Never transport the vial across the lab by hand. Place the vial inside a secondary unbreakable container (e.g., a plastic jar) during transport.
Phase 3: Reaction Setup
-
Solvent Choice: Dissolve the solid immediately. Solutions are easier to contain than powders.
-
Glassware: Use single-neck flasks with joint clips. Avoid open beakers.
Emergency Response & Decontamination
Decontamination Principle: We must chemically destroy the electrophilic center. Water alone is too slow; we need a nucleophile to displace the bromide.
-
Quench Solution: 10% Sodium Thiosulfate (
) in water.-
Mechanism: Thiosulfate is a soft nucleophile that rapidly reacts with the alkyl bromide to form a non-toxic Bunte salt.
-
Spill Cleanup Workflow
-
Evacuate the immediate area.
-
Don PPE: Double gloves, goggles, respiratory protection.
-
Cover spill with absorbent pads soaked in Thiosulfate Solution .
-
Wait 15 minutes for neutralization.
-
Collect as hazardous chemical waste.
Visualizations
Figure 1: Operational Safety Workflow
This diagram illustrates the logical flow of handling to minimize exposure risk.
Caption: Step-by-step containment workflow emphasizing the "High Containment Zone" within the fume hood.
Figure 2: PPE Decision Logic
A self-validating tree to determine the necessary protection level based on operation scale.
Caption: Decision matrix for escalating PPE requirements based on the quantity of material handled.
References
-
National Institutes of Health (NIH) - PubChem. this compound (CAS 1142953-56-7) Compound Summary. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) - Handling Toxins. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
